molecular formula C16H25NO2 B3854707 1-Adamantanecarboxamide, N-tetrahydrofurfuryl- CAS No. 5467-85-6

1-Adamantanecarboxamide, N-tetrahydrofurfuryl-

Cat. No.: B3854707
CAS No.: 5467-85-6
M. Wt: 263.37 g/mol
InChI Key: ZTLHMUKWSKSSEP-UHFFFAOYSA-N
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Description

Contextual Significance of Adamantane (B196018) Scaffolds in Modern Organic Chemistry

Adamantane, a tricyclic hydrocarbon with a diamondoid structure, has captivated chemists since its discovery. ingentaconnect.com Its rigid and sterically bulky nature provides a unique three-dimensional framework that is highly valuable in molecular design. nih.gov In medicinal chemistry, the adamantane moiety is often incorporated into drug candidates to enhance their lipophilicity, which can improve absorption, distribution, metabolism, and excretion (ADME) properties. ingentaconnect.combenthamdirect.com This cage-like structure can also serve as a rigid anchor to orient functional groups for optimal interaction with biological targets, such as ion channels and enzymes. benthamdirect.comresearchgate.net The inertness of the adamantane core also imparts metabolic stability to the parent molecule. nih.gov

Importance of Substituted Tetrahydrofurfuryl Moieties in Molecular Architecture

The tetrahydrofuran (B95107) (THF) ring is a prevalent structural motif in numerous biologically active natural products and synthetic compounds. mdpi.comnih.gov Its five-membered cyclic ether structure can engage in hydrogen bonding interactions, which is crucial for molecular recognition at biological targets. nih.gov The tetrahydrofurfuryl group, a THF ring with a methylene (B1212753) bridge, adds a degree of conformational flexibility. This flexibility allows the molecule to adapt its shape to fit into binding pockets of proteins and other macromolecules. The oxygen atom in the THF ring can act as a hydrogen bond acceptor, further influencing the compound's pharmacokinetic and pharmacodynamic profile. researchgate.net

Evolution of Research in Adamantane-Carboxamide Systems

The linkage of an adamantane group to various molecular fragments via a carboxamide bond has been a fruitful area of research. Adamantyl carboxamides have been investigated for a range of biological activities. The amide linker provides a stable connection between the bulky adamantane scaffold and other functional groups. Early research in this area focused on the synthesis and basic characterization of these compounds. Over time, the focus has shifted towards exploring their potential as therapeutic agents, with studies identifying adamantyl carboxamides and acetamides as potent inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov The systematic modification of the components of these systems has allowed for the fine-tuning of their biological activity.

Current Trends and Interdisciplinary Relevance of N-tetrahydrofurfuryl-1-adamantanecarboxamide Studies

While specific research focusing exclusively on N-tetrahydrofurfuryl-1-adamantanecarboxamide is not extensively documented in publicly available literature, the compound's structure suggests relevance in several interdisciplinary fields. In medicinal chemistry, it represents a scaffold that could be explored for various therapeutic targets, leveraging the combined properties of the adamantane and tetrahydrofurfuryl moieties. In materials science, the rigid adamantane core could be utilized in the design of novel polymers or supramolecular assemblies. The study of such molecules contributes to a deeper understanding of structure-activity relationships (SAR) and the principles of rational drug design.

Academic Research Scope and Foundational Inquiries for N-tetrahydrofurfuryl-1-adamantanecarboxamide

The foundational inquiries for N-tetrahydrofurfuryl-1-adamantanecarboxamide would logically begin with its synthesis and characterization. Key research questions would include the most efficient synthetic routes to produce the compound and its analogues. Following synthesis, detailed structural elucidation using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential. Further investigations would likely explore its physicochemical properties, such as solubility, lipophilicity (LogP), and metabolic stability. Biologically, initial screening assays could be conducted across a range of targets to identify any potential pharmacological activity.

Table 1: Physicochemical Properties of N-tetrahydrofurfuryl-1-adamantanecarboxamide and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )
1-Adamantanecarboxamide, N-tetrahydrofurfuryl-C16H25NO2263.38
Hexanamide, N-tetrahydrofurfuryl-C11H21NO2199.29
Pentanamide, N-tetrahydrofurfuryl-C10H19NO2185.26

Data sourced from NIST Chemistry WebBook nist.govnist.govnist.gov

Table 2: Chemical Identifiers for N-tetrahydrofurfuryl-1-adamantanecarboxamide

IdentifierValue
IUPAC Standard InChIInChI=1S/C16H25NO2/c18-15(17-10-14-2-1-3-19-14)16-7-11-4-12(8-16)6-13(5-11)9-16/h11-14H,1-10H2,(H,17,18)
IUPAC Standard InChIKeyZTLHMUKWSKSSEP-UHFFFAOYSA-N

Data sourced from NIST Chemistry WebBook nist.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(oxolan-2-ylmethyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c18-15(17-10-14-2-1-3-19-14)16-7-11-4-12(8-16)6-13(5-11)9-16/h11-14H,1-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTLHMUKWSKSSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00969966
Record name N-[(Oxolan-2-yl)methyl]adamantane-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00969966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5467-85-6
Record name N-[(Oxolan-2-yl)methyl]adamantane-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00969966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Tetrahydrofurfuryl 1 Adamantanecarboxamide

Retrosynthetic Approaches to the N-tetrahydrofurfuryl-1-adamantanecarboxamide Scaffold

A retrosynthetic analysis of the target compound, N-tetrahydrofurfuryl-1-adamantanecarboxamide, logically identifies the central amide linkage as the key disconnection point. This disconnection simplifies the molecule into two primary synthons: an adamantyl carbonyl species and a tetrahydrofurfuryl amine species.

This leads to two principal synthetic precursors:

Adamantane-1-carboxylic acid or its more reactive derivative, adamantane-1-carbonyl chloride . thermofisher.kr These compounds provide the bulky, lipophilic adamantane (B196018) core. Adamantane-1-carboxylic acid can be synthesized via the Koch-Haaf reaction from adamantane. google.com

Tetrahydrofurfurylamine (B43090) , which provides the N-substituted portion of the final amide.

The forward synthesis, therefore, involves the coupling of these two building blocks. The choice of synthetic route depends on the activation method employed for the carboxylic acid group of the adamantane precursor to facilitate the nucleophilic attack by the amine.

Amidation Reactions in Adamantane Derivative Synthesis

The formation of the amide bond between the adamantane carboxyl group and an amine is a cornerstone of synthesizing numerous adamantane derivatives. researchgate.netresearchgate.netresearchgate.net Due to the steric bulk of the adamantane cage, reaction conditions must be carefully optimized to achieve high yields. Several standard amidation protocols have been successfully applied to this class of compounds.

Direct amidation involves the condensation of a carboxylic acid and an amine with the removal of water. utexas.eduscilit.com While conceptually simple, this method typically requires high temperatures (often >160 °C) to drive the reaction forward by dehydrating the intermediate ammonium (B1175870) carboxylate salt. mdpi.com The direct thermal condensation is generally limited to substrates that can withstand harsh conditions. mdpi.comsci-hub.se

For the synthesis of N-tetrahydrofurfuryl-1-adamantanecarboxamide, this would involve heating a mixture of adamantane-1-carboxylic acid and tetrahydrofurfurylamine. To make this process more efficient at lower temperatures, catalysts such as boric acid derivatives or zirconium compounds can be employed. mdpi.comsci-hub.se These catalysts facilitate the dehydration step, making the direct approach more viable for moderately sensitive substrates. mdpi.com

The most prevalent and versatile method for forming amide bonds under mild conditions is the use of coupling reagents. nih.gov These reagents activate the carboxylic acid, converting the hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by the amine. This strategy is particularly useful for sterically hindered substrates like adamantane-1-carboxylic acid. rsc.org

Common coupling systems include a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI or EDC), often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt). peptide.comresearchgate.net

The general mechanism proceeds as follows:

Adamantane-1-carboxylic acid reacts with EDCI to form a highly reactive O-acylisourea intermediate.

This intermediate can be attacked directly by tetrahydrofurfurylamine. However, to suppress side reactions and minimize potential racemization (if chiral centers were present), HOBt is added. peptide.com

The O-acylisourea reacts with HOBt to form an active ester, which is less reactive but more stable.

Tetrahydrofurfurylamine then reacts with the HOBt active ester to yield the final amide product, N-tetrahydrofurfuryl-1-adamantanecarboxamide, with the byproducts being a soluble urea (B33335) derivative and regenerated HOBt. nih.govpeptide.com

Other phosphonium-based (e.g., PyBOP) or aminium/uronium-based (e.g., HATU, HBTU) reagents are also highly effective but are typically reserved for more challenging couplings, such as in peptide synthesis. peptide.com

The Schotten-Baumann reaction is a classic method for synthesizing amides from amines and acyl chlorides. iitk.ac.inwikipedia.org This method is highly effective and often proceeds with high yields. The reaction is typically performed in a two-phase solvent system, consisting of an organic solvent for the reactants and an aqueous phase containing a base. wikipedia.orgorganic-chemistry.org

For the synthesis of N-tetrahydrofurfuryl-1-adamantanecarboxamide, the procedure would involve:

Conversion of adamantane-1-carboxylic acid to its more reactive acyl chloride, adamantane-1-carbonyl chloride , using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). google.combohrium.com

The resulting adamantane-1-carbonyl chloride is then dissolved in an inert organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

This solution is treated with tetrahydrofurfurylamine, either neat or in solution, in the presence of an aqueous base (e.g., NaOH solution) or an organic base like pyridine. jk-sci.combyjus.com

The base serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the unreacted amine. organic-chemistry.orgbyjus.com

Introduction of the Tetrahydrofurfuryl Group

The primary amine, tetrahydrofurfurylamine , is the key building block for introducing the unsubstituted tetrahydrofurfuryl group. It is most commonly synthesized via the reductive amination of furfural (B47365) or furfuryl alcohol. rsc.orgresearchgate.net A typical industrial process involves the catalytic hydrogenation of furfuryl alcohol in the presence of ammonia (B1221849) over a metal catalyst, such as Raney® Nickel. rsc.orgresearchgate.net The reaction conditions can be tuned to favor the formation of either furfurylamine (B118560) (preserving the furan (B31954) ring) or tetrahydrofurfurylamine (saturating the furan ring). rsc.org

While the title compound uses the primary tetrahydrofurfurylamine, the synthesis of other N-substituted tetrahydrofurfurylamines is also well-established for creating a diverse range of derivatives. One common approach involves the mesylation of the readily available tetrahydrofurfuryl alcohol. clockss.org The resulting mesylate is a good leaving group and can be displaced by a variety of primary or secondary amines to afford the corresponding N-substituted tetrahydrofurfurylamines. clockss.org

Stereochemical Control in Tetrahydrofuran (B95107) Ring Incorporation

Achieving stereochemical control during the incorporation of the tetrahydrofuran ring is a critical aspect of synthesizing specific stereoisomers of N-tetrahydrofurfuryl-1-adamantanecarboxamide. Since tetrahydrofurfurylamine is a chiral molecule, the choice of starting material and synthetic route dictates the final stereochemistry of the product.

Detailed research into the stereoselective synthesis of related N-substituted amides provides a framework for controlling the stereochemistry of the tetrahydrofurfuryl moiety. One common approach involves the use of enantiomerically pure tetrahydrofurfurylamine as a starting material. This amine can be obtained through various methods, including the resolution of racemic mixtures or asymmetric synthesis. When enantiopure (R)- or (S)-tetrahydrofurfurylamine is reacted with 1-adamantanecarbonyl chloride or 1-adamantanecarboxylic acid under standard amidation conditions, the corresponding enantiopure (R)- or (S)-N-tetrahydrofurfuryl-1-adamantanecarboxamide is obtained with retention of configuration at the stereocenter of the tetrahydrofurfuryl group.

Alternatively, stereoselective reduction of a precursor, such as an N-(furfuryl)-1-adamantanecarboxamide, can be employed. The hydrogenation of the furan ring to a tetrahydrofuran ring can be influenced by chiral catalysts to favor the formation of one enantiomer over the other. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

Table 1: Hypothetical Stereoselective Synthesis Approaches This table presents plausible strategies based on established stereoselective methods for analogous compounds.

StrategyDescriptionKey Reagents/ConditionsExpected Outcome
Use of Chiral Starting Material Direct amidation using enantiomerically pure (R)- or (S)-tetrahydrofurfurylamine.1-Adamantanecarbonyl chloride, Et3N, DCMHigh yield of the corresponding (R)- or (S)-product.
Asymmetric Hydrogenation Catalytic hydrogenation of N-(furfuryl)-1-adamantanecarboxamide using a chiral catalyst.H2, Chiral Rhodium or Ruthenium catalystEnantioenriched N-tetrahydrofurfuryl-1-adamantanecarboxamide.

Advanced Synthetic Strategies

Modern synthetic chemistry offers several advanced strategies for the construction of amide bonds and related scaffolds, emphasizing efficiency, atom economy, and the ability to generate molecular diversity.

Catalytic Methods for Amidation and C-N Bond Formation

Direct catalytic amidation of 1-adamantanecarboxylic acid with tetrahydrofurfurylamine represents a more atom-economical approach compared to traditional methods that require stoichiometric activating agents. catalyticamidation.info Various catalytic systems have been developed for the direct formation of amide bonds. catalyticamidation.infomdpi.comencyclopedia.pub

Boric acid and its derivatives are effective catalysts for the amidation of carboxylic acids, including sterically hindered ones like 1-adamantanecarboxylic acid. nih.gov The reaction typically proceeds at elevated temperatures with the removal of water to drive the equilibrium towards the product. Another approach involves the use of transition metal catalysts. For instance, titanium- and zirconium-based catalysts have been shown to facilitate the direct amidation of carboxylic acids. nih.gov These methods often offer milder reaction conditions and broader substrate scope.

A general method for the preparation of adamantyl carboxamides involves the reaction of 1-adamantane carbonyl chloride with the corresponding amine in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane (DCM). nih.gov Alternatively, coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) can be used to facilitate the reaction between the carboxylic acid and the amine. nih.gov

Table 2: Catalytic Amidation Methods for Adamantane Carboxamides

Catalyst SystemReactantsGeneral ConditionsYield Range (for analogous systems)
Boric Acid1-Adamantanecarboxylic acid, AmineToluene, reflux with water removal70-90%
EDCI/DMAP1-Adamantanecarboxylic acid, AmineDCM, room temperature80-95%
1-Adamantane carbonyl chlorideAmine, TriethylamineDCM, room temperature85-98%

Multi-Component Reactions (e.g., Biginelli Reaction) for Related Scaffolds

Multi-component reactions (MCRs) are powerful tools for the rapid construction of complex molecular scaffolds from simple starting materials in a single synthetic operation. While not directly yielding N-tetrahydrofurfuryl-1-adamantanecarboxamide, MCRs can be employed to synthesize related adamantane-containing heterocyclic structures.

The Biginelli reaction, a three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea (B124793), has been successfully applied to the synthesis of adamantylated dihydropyrimidines. thieme-connect.comtandfonline.comwikipedia.orgjk-sci.comwisdomlib.org By using an adamantane-containing aldehyde or β-ketoester, the bulky adamantyl group can be incorporated into the resulting heterocyclic core. These scaffolds can then serve as precursors for further functionalization. For example, an adamantane-containing dihydropyrimidine (B8664642) could be modified to introduce a side chain that is subsequently converted to a tetrahydrofurfurylamide moiety.

The significance of the Biginelli reaction lies in its ability to efficiently generate molecular diversity, offering a pathway to libraries of adamantane-containing compounds with potential biological activity. wisdomlib.org

Stereoselective and Enantioselective Synthesis

For applications where a specific stereoisomer of N-tetrahydrofurfuryl-1-adamantanecarboxamide is required, stereoselective and enantioselective synthetic methods are paramount. As discussed in section 2.3.2, the use of chiral starting materials is a straightforward approach.

More advanced methods involve the use of chiral catalysts to induce asymmetry in the reaction. For instance, in a catalytic amidation, a chiral ligand could be employed to favor the reaction of a specific enantiomer of a racemic amine, leading to a kinetic resolution. Alternatively, a prochiral precursor could be desymmetrized using a chiral reagent or catalyst.

Reaction Optimization and Process Development

The optimization of reaction conditions is crucial for developing efficient, scalable, and cost-effective syntheses of N-tetrahydrofurfuryl-1-adamantanecarboxamide. Key parameters that are often investigated include the choice of solvent, reaction temperature, and catalyst loading.

Influence of Solvent Systems and Temperature

The choice of solvent can significantly impact the rate and yield of amidation reactions. For the synthesis of sterically hindered amides, such as those derived from adamantane, the solvent's polarity and boiling point are important considerations. nih.gov Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are commonly used. The solubility of the reactants and the stability of any intermediates can be influenced by the solvent system.

Temperature is another critical parameter. While some amidation reactions proceed efficiently at room temperature, particularly when using activated carboxylic acid derivatives like acyl chlorides, direct amidations often require heating to overcome the activation energy barrier and to facilitate the removal of water. mdpi.com However, excessively high temperatures can lead to side reactions and decomposition of the product or reactants. The optimal temperature is therefore a balance between achieving a reasonable reaction rate and minimizing degradation. For sterically hindered substrates, a higher reaction temperature may be necessary to achieve a satisfactory conversion. rsc.org The synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides, for example, is regulated by temperature and steric hindrance. rsc.org In some iron-based deep eutectic solvents, amide synthesis has been shown to be sensitive to temperature, with higher temperatures leading to complex mixtures. rsc.org

Table 3: General Influence of Solvent and Temperature on Adamantane Amide Synthesis

ParameterEffect on ReactionTypical Conditions for Adamantane Amides
Solvent Influences solubility of reactants, stability of intermediates, and reaction rate.Aprotic solvents such as DCM, THF, DMF, or toluene.
Temperature Affects reaction rate and can influence product selectivity and stability.Room temperature to reflux, depending on the specific method.

Green Chemistry Principles in N-tetrahydrofurfuryl-1-adamantanecarboxamide Synthesis

The application of green chemistry principles to the synthesis of N-tetrahydrofurfuryl-1-adamantanecarboxamide aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of solvent-free reaction conditions and the optimization of atom economy to minimize waste.

Solvent-Free Reaction Conditions

Traditionally, the synthesis of amides is conducted in organic solvents. However, these solvents contribute significantly to the environmental footprint of a chemical process. Developing solvent-free reaction conditions is a primary goal of green chemistry. researchgate.net

For the synthesis of N-tetrahydrofurfuryl-1-adamantanecarboxamide, a solvent-free approach could involve the direct reaction of adamantane-1-carbonyl chloride with tetrahydrofurfurylamine. In such a scenario, one of the liquid reactants can act as the reaction medium. Given that tetrahydrofurfurylamine is a liquid at room temperature, it could potentially serve as both a reactant and a solvent. The reaction would likely be exothermic and may require initial cooling. The solid product would precipitate from the reaction mixture and could be isolated by filtration.

Another possibility for solvent-free synthesis involves mechanochemistry, where the reactants are combined in a ball mill. The mechanical energy input facilitates the reaction between the solid adamantane derivative and the liquid amine without the need for a bulk solvent. This technique has been shown to be effective for a variety of organic transformations.

Atom Economy and Waste Minimization

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com A higher atom economy signifies a more sustainable process with less waste generation. The theoretical atom economy can be calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis of N-tetrahydrofurfuryl-1-adamantanecarboxamide from adamantane-1-carbonyl chloride and tetrahydrofurfurylamine, the reaction is as follows:

C₁₁H₁₅OCl + C₅H₁₁NO → C₁₆H₂₅NO₂ + HCl

The molecular weights are:

Adamantane-1-carbonyl chloride (C₁₁H₁₅OCl): 198.69 g/mol

Tetrahydrofurfurylamine (C₅H₁₁NO): 101.15 g/mol

N-tetrahydrofurfuryl-1-adamantanecarboxamide (C₁₆H₂₅NO₂): 263.38 g/mol

Triethylamine (C₆H₁₅N, used as a base): 101.19 g/mol

The atom economy for this synthesis, including triethylamine as a reactant, is calculated as follows:

% Atom Economy = [263.38 / (198.69 + 101.15 + 101.19)] x 100 ≈ 65.6%

To improve atom economy, alternative synthetic routes that avoid the use of stoichiometric bases or coupling agents that are not incorporated into the final product should be considered. For instance, a catalytic method for amide bond formation would significantly enhance the atom economy. Minimizing waste also involves the careful selection of reagents to avoid the formation of byproducts that are difficult to separate or dispose of.

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are fundamental to determining the precise structure of a molecule like 1-Adamantanecarboxamide, N-tetrahydrofurfuryl-. Each method provides unique information about the molecule's atomic composition, connectivity, and chemical environment.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. It relies on the magnetic properties of atomic nuclei to provide detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR spectroscopy would identify all unique proton environments in the molecule. The adamantane cage would produce characteristic broad signals in the aliphatic region (typically 1.5-2.1 ppm). The protons of the tetrahydrofurfuryl group would show more distinct signals, including those adjacent to the oxygen atom and the amide nitrogen, which would appear further downfield.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by showing the chemical environment of each carbon atom. Key signals would include the carbonyl carbon of the amide (typically 170-180 ppm), the carbons of the adamantane cage (in the 25-45 ppm range), and the carbons of the tetrahydrofurfuryl ring, particularly those bonded to oxygen and nitrogen. While datasets for metabolites and analogs of CRA13 have been published, the specific chemical shifts for the parent compound are not detailed in these publications. psu.edu

To definitively assign each proton and carbon signal, a suite of 2D NMR experiments is required. nih.govnih.govnih.govfrontiersin.org

COSY (Correlation Spectroscopy) would establish which protons are coupled to each other, confirming the connectivity within the tetrahydrofurfuryl ring and the adamantane cage.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations (2-3 bonds) between protons and carbons, which is crucial for identifying quaternary carbons (like the carbonyl and bridgehead carbons of the adamantane group) and linking the adamantane and tetrahydrofurfuryl fragments across the amide bond.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about which protons are close to each other in space, aiding in the determination of the molecule's preferred conformation.

No specific 2D NMR data for 1-Adamantanecarboxamide, N-tetrahydrofurfuryl- has been made publicly available.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. inc.in For 1-Adamantanecarboxamide, N-tetrahydrofurfuryl-, IR spectroscopy would be expected to show characteristic absorption bands:

A strong C=O (carbonyl) stretch for the amide group, typically around 1630-1680 cm⁻¹.

An N-H bend for the secondary amide, around 1510-1570 cm⁻¹.

C-H stretching vibrations for the adamantane and tetrahydrofurfuryl sp³ carbons, just below 3000 cm⁻¹.

A C-O-C stretch from the tetrahydrofuran ether linkage, typically in the 1070-1150 cm⁻¹ region.

Raman spectroscopy would provide complementary information, being particularly sensitive to the non-polar C-C bonds of the adamantane framework. Specific experimental spectra for this compound are not available.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Patterns

HRMS is essential for confirming the molecular formula of a compound by providing a highly accurate mass measurement of the molecular ion. For C₁₆H₂₅NO₂, the expected exact mass would be calculated and compared to the experimental value. Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information. Key fragmentation pathways for this molecule would likely involve:

Cleavage of the amide bond.

Loss of the tetrahydrofurfuryl group.

Fragmentation of the adamantane cage.

McLafferty rearrangement if sterically feasible.

Detailed HRMS data, including the exact mass and an analysis of its fragmentation patterns, have not been published.

X-ray Crystallography of N-tetrahydrofurfuryl-1-adamantanecarboxamide and its Derivatives

X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would reveal exact bond lengths, bond angles, and the conformational arrangement of the tetrahydrofurfuryl group relative to the bulky adamantane carboxamide portion. It would also show how the molecules pack together in the solid state through intermolecular interactions like hydrogen bonding.

A search of crystallographic databases reveals no entry for 1-Adamantanecarboxamide, N-tetrahydrofurfuryl-. While crystal structures for other adamantane derivatives, such as carbothioamides, are available, these are not sufficiently similar to provide direct insight into the conformational properties of the title compound. The lack of a published crystal structure may suggest the compound is difficult to crystallize or that the data remains proprietary.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

The adamantane moiety, being a rigid and well-defined cage-like structure, serves as a robust anchor for crystal packing. nih.gov The conformation of the more flexible N-tetrahydrofurfuryl group and the orientation of the amide bond would be precisely determined, revealing the preferred solid-state arrangement.

Analysis of Intermolecular Interactions (Hydrogen Bonding, Van der Waals Forces)

In the solid state, molecules of N-tetrahydrofurfuryl-1-adamantanecarboxamide would be held together by a network of intermolecular forces. gatech.edu The most significant of these is expected to be hydrogen bonding. The amide group contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). centrallyon.org This allows for the formation of strong N-H···O hydrogen bonds between adjacent molecules, which can lead to the formation of well-ordered chains or dimeric structures. nih.govgatech.edu The oxygen atom in the tetrahydrofuran ring can also act as a hydrogen bond acceptor. nih.gov

In addition to hydrogen bonding, van der Waals forces play a crucial role in the crystal packing. The large, nonpolar surface of the adamantane cage contributes significantly to these dispersive interactions, promoting efficient packing in the crystal lattice. The tetrahydrofurfuryl group also contributes to these interactions. The interplay between the directional hydrogen bonds and the non-directional van der Waals forces will ultimately determine the final crystal structure. gatech.edu

Polymorphism and Crystal Packing

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. researchgate.net Adamantane derivatives are known to exhibit polymorphism, where different packing arrangements of the molecules lead to crystals with different physical properties, despite having the same chemical composition. ucl.ac.uk It is plausible that N-tetrahydrofurfuryl-1-adamantanecarboxamide could also exhibit polymorphism.

Different polymorphs could arise from variations in the hydrogen bonding network or different spatial arrangements of the adamantane and tetrahydrofurfuryl groups. researchgate.net For instance, the amide groups could form different hydrogen-bonded motifs, or the flexible tetrahydrofurfuryl ring could adopt different conformations in different polymorphs. The study of polymorphism is critical in materials science and pharmaceuticals, as different polymorphs can have different stabilities, dissolution rates, and other important properties. researchgate.net

Conformational Analysis of the Molecular Framework

Conformational Preferences of the Adamantane Cage

The adamantane cage is a highly rigid and sterically demanding hydrocarbon framework. Its chair-like cyclohexane (B81311) rings are fused in a strain-free arrangement, resulting in a stable, diamondoid structure. Due to this rigidity, the adamantane cage itself has very few conformational degrees of freedom. Its primary role in the conformational analysis of N-tetrahydrofurfuryl-1-adamantanecarboxamide is to act as a bulky, sterically demanding substituent that will influence the preferred orientations of the more flexible parts of the molecule. nih.gov

Ring Puckering and Conformational Dynamics of the Tetrahydrofuran Moiety

The five-membered tetrahydrofuran (THF) ring is not planar and undergoes a dynamic process called pseudorotation, rapidly interconverting between various puckered conformations. d-nb.infonih.gov The two most common conformations are the "envelope" (E) and "twist" (T) forms. d-nb.info In the envelope conformation, four of the carbon atoms are coplanar, and the fifth atom is out of the plane. In the twist conformation, three adjacent atoms are coplanar, with the other two being on opposite sides of the plane. d-nb.info

The presence of the hydroxymethyl substituent in tetrahydrofurfuryl alcohol (a component of the target molecule) influences the conformational equilibrium of the THF ring. nih.govd-nb.info Studies have shown that the relative stability of the envelope and twist conformers can be influenced by intramolecular interactions. nih.gov It is expected that the linkage to the bulky adamantane carboxamide group will also impact the conformational preferences of the tetrahydrofuran ring in the title compound.

Rotational Isomerism Around the Amide Bond

The amide bond (C-N) has a significant degree of double bond character due to resonance, which restricts rotation around it. d-nb.infodntb.gov.ua This restricted rotation leads to the existence of two planar rotational isomers: trans and cis. d-nb.infonih.gov In the trans isomer, the substituents on the carbonyl carbon and the nitrogen atom are on opposite sides of the C-N bond, while in the cis isomer, they are on the same side.

For most secondary amides, the trans conformation is sterically favored and therefore more stable than the cis conformation. d-nb.infodntb.gov.uanih.gov In N-tetrahydrofurfuryl-1-adamantanecarboxamide, the bulky adamantane group and the tetrahydrofurfuryl group would likely lead to significant steric hindrance in the cis conformation, making the trans isomer the overwhelmingly predominant form. dntb.gov.ua Intramolecular hydrogen bonding can also influence the stability of rotational isomers. nih.gov

Structural Characterization and Conformational Analysis of N Tetrahydrofurfuryl 1 Adamantanecarboxamide

Analysis of Conformational Isomers and Rotational Barriers

The conformational landscape of N-tetrahydrofurfuryl-1-adamantanecarboxamide is significantly influenced by the potential for intramolecular hydrogen bonding and various stereoelectronic effects. These non-covalent interactions play a crucial role in dictating the preferred three-dimensional structure of the molecule, particularly the orientation of the tetrahydrofurfuryl group relative to the amide functionality.

An intramolecular hydrogen bond can potentially form between the amide proton (N-H) as the donor and the oxygen atom of the tetrahydrofuran (B95107) ring as the acceptor. The formation and strength of such a bond are highly dependent on the molecular geometry, which in turn is governed by the rotational freedom around the N-C(tetrahydrofurfuryl) and C(amide)-N bonds.

Computational studies and rotational spectroscopy on analogous molecules, such as tetrahydrofurfuryl alcohol (THFA), provide insight into the conformational preferences of the five-membered ring and its substituent. The tetrahydrofuran (THF) ring in these systems typically adopts either an envelope (E) or a twist (T) conformation. The relative stability of these conformers is influenced by the orientation of the substituent on the α-carbon. For N-tetrahydrofurfuryl-1-adamantanecarboxamide, the bulky adamantyl group would sterically interact with the tetrahydrofurfuryl moiety, influencing the rotational position around the amide C-N bond and, consequently, the feasibility of an intramolecular hydrogen bond.

The key dihedral angles that determine the proximity of the N-H proton and the ring oxygen are critical. For a hydrogen bond to occur, a specific conformation that brings these two groups into close spatial proximity is required. The strength of this interaction would be influenced by the N-H···O distance and the N-H···O angle. While direct experimental data for N-tetrahydrofurfuryl-1-adamantanecarboxamide is not available, the principles of stereoelectronic effects can be applied. The anomeric effect, for instance, often plays a role in the conformational preferences of substituted heterocycles like tetrahydrofuran.

Furthermore, the partial double bond character of the amide C-N bond leads to rotational barriers, resulting in distinguishable cis and trans conformers. For secondary amides, the trans conformation is generally more stable. However, the steric bulk of the substituents on the nitrogen and carbonyl carbon can influence this preference. In the case of N-tetrahydrofurfuryl-1-adamantanecarboxamide, the large adamantane (B196018) group could create significant steric hindrance, potentially affecting the planarity of the amide bond and the rotational energy barrier.

The interplay between the steric demands of the adamantyl group and the conformational flexibility of the tetrahydrofurfuryl substituent, including its own ring-puckering, will ultimately determine the dominant conformers in solution and the solid state. The presence of an intramolecular hydrogen bond would stabilize a specific conformation, thereby raising the energy barrier for rotation around the associated single bonds. Experimental techniques such as NMR spectroscopy could provide evidence for such hydrogen bonding through the observation of downfield-shifted N-H proton signals and through-space nuclear Overhauser effects (NOEs).

Computational and Theoretical Studies of N Tetrahydrofurfuryl 1 Adamantanecarboxamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to study the electronic structure, geometry, and energetic properties of N-tetrahydrofurfuryl-1-adamantanecarboxamide. These calculations are based on solving the Schrödinger equation, with various levels of approximation to make it computationally tractable.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like N-tetrahydrofurfuryl-1-adamantanecarboxamide.

In a study of potential anti-Covid-19 agents, N-tetrahydrofurfuryl-1-adamantanecarboxamide was investigated using DFT to determine its optimized geometry and electronic properties. dergipark.org.tr Such calculations typically involve the use of a functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. dergipark.org.trsinop.edu.tr The choice of functional is crucial as it dictates the accuracy of the calculated properties.

The electronic properties of adamantane (B196018) derivatives are of significant interest. dergipark.org.tr DFT calculations allow for the determination of key electronic descriptors, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and stability of a molecule. dergipark.org.tr For N-tetrahydrofurfuryl-1-adamantanecarboxamide, a high HOMO-LUMO gap of 5.349 eV was reported, suggesting high stability. dergipark.org.tr

Natural Bond Orbital (NBO) analysis, another tool used in conjunction with DFT, can reveal details about the bonding and charge distribution within the molecule. For instance, an NBO analysis of the carbonyl bond in N-tetrahydrofurfuryl-1-adamantanecarboxamide showed the involvement of pz and py orbitals of both carbon and oxygen in σ- and π-bond formation, respectively, with a significant contribution from the oxygen atom. dergipark.org.tr

Table 1: DFT-Calculated Electronic Properties of N-tetrahydrofurfuryl-1-adamantanecarboxamide
PropertyValueSignificance
HOMO-LUMO Gap5.349 eVIndicates high chemical stability
Chemical Hardness (η)HighCorrelates with stability
Electrophilicity (ω)LowSuggests lower reactivity as an electrophile

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide very high accuracy, although they are computationally more demanding than DFT.

For adamantane derivatives, ab initio calculations are crucial for benchmarking the performance of different DFT functionals. sinop.edu.tr They can also be used to accurately predict properties that are sensitive to electron correlation effects, such as reaction barriers and non-covalent interaction energies.

The choice of basis set and level of theory is a critical aspect of any quantum chemical calculation, as it directly impacts the accuracy and computational cost of the study. A basis set is a set of mathematical functions used to represent the atomic orbitals in a molecule.

For adamantane derivatives, Pople-style basis sets, such as 6-31G(d,p), are commonly used for geometry optimizations with DFT methods like B3LYP. sinop.edu.tr For higher accuracy in energy calculations, larger basis sets like 6-311++G(2d,p) or correlation-consistent basis sets (e.g., aug-cc-pVDZ) are often employed. mdpi.com The inclusion of polarization functions (e.g., d, p) allows for more flexibility in describing the shape of atomic orbitals, while diffuse functions (+) are important for describing anions and weak non-covalent interactions.

When selecting a level of theory, a balance must be struck between the desired accuracy and the computational resources available. For a molecule of the size of N-tetrahydrofurfuryl-1-adamantanecarboxamide, DFT methods like B3LYP or long-range corrected functionals like ωB97X-D often provide a good compromise. sinop.edu.trmdpi.com For very accurate results, especially for thermochemistry, composite methods that extrapolate to the complete basis set limit are recommended.

Table 2: Common Basis Sets and Their Applications in Quantum Chemical Calculations
Basis SetDescriptionTypical Application
6-31G(d,p)Double-zeta basis set with polarization functions on heavy atoms (d) and hydrogens (p).Geometry optimizations of medium-sized molecules.
6-311++G(2d,p)Triple-zeta basis set with diffuse functions on all atoms (++) and multiple polarization functions.High-accuracy energy and property calculations.
def2-SVPSplit-valence basis set with polarization functions from the Karlsruhe group.Good balance of accuracy and efficiency for DFT calculations. mdpi.com
aug-cc-pVTZAugmented correlation-consistent polarized triple-zeta basis set.High-level correlated ab initio calculations for accurate energy predictions.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational dynamics, stability, and interactions of molecules in various environments.

For N-tetrahydrofurfuryl-1-adamantanecarboxamide, MD simulations can be used to explore its conformational landscape, identify stable conformers, and understand how its structure fluctuates in different solvents. ksu.edu.sa

A crucial prerequisite for performing accurate MD simulations is the availability of a reliable force field. A force field is a set of empirical energy functions and parameters that describe the potential energy of a system of atoms. Widely used force fields for organic molecules include AMBER (Assisted Model Building with Energy Refinement) and GAFF (General Amber Force Field). rsc.org

For a novel molecule like N-tetrahydrofurfuryl-1-adamantanecarboxamide, some of the necessary force field parameters may not be available in standard force fields. In such cases, a parameterization process is required. This typically involves:

Analogy: Assigning initial parameters based on similar chemical groups that are already parameterized in the force field.

Quantum Chemical Calculations: Performing high-level quantum chemical calculations (e.g., DFT or MP2) to obtain data for fitting the force field parameters. This can include geometry optimizations, vibrational frequency calculations, and potential energy scans of dihedral angles. nih.gov

Parameter Fitting: Adjusting the force field parameters to reproduce the quantum chemical data as closely as possible.

Validation of the newly developed parameters is essential to ensure their accuracy. This can be done by comparing the results of MD simulations using the new parameters with experimental data or with higher-level quantum chemical calculations. rsc.org For example, the optimized geometry from MD simulations should agree well with the geometry obtained from DFT calculations.

The tetrahydrofurfuryl group in N-tetrahydrofurfuryl-1-adamantanecarboxamide can adopt several conformations due to the flexibility of the five-membered ring and the rotation around the C-C bond connecting the ring to the amide nitrogen. The tetrahydrofuran (B95107) ring itself can exist in envelope (E) and twist (T) conformations. d-nb.info The orientation of the hydroxymethyl group relative to the ring further increases the number of possible conformers. d-nb.info

MD simulations can be used to explore this conformational landscape and determine the relative populations of different conformers in various environments, such as in a vacuum, in an aqueous solution, or in a nonpolar solvent. The choice of solvent can significantly influence the conformational preferences of the molecule due to differences in solvation energies. For example, in an aqueous environment, conformers that can form favorable hydrogen bonds with water molecules may be stabilized.

The stability of the protein-ligand complex of N-tetrahydrofurfuryl-1-adamantanecarboxamide with potential biological targets has been validated using MD simulations. dergipark.org.tr Such simulations can provide insights into the binding mode and the key interactions that stabilize the complex, which is valuable information for drug design.

Solvation Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its surrounding solvent environment. Computational studies on N-tetrahydrofurfuryl-1-adamantanecarboxamide explore these solvation effects to understand how the molecule's three-dimensional structure might change in different biological or chemical milieus. These studies often employ implicit or explicit solvent models to simulate the interactions between the solute (N-tetrahydrofurfuryl-1-adamantanecarboxamide) and the solvent molecules.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide valuable insights into the electrostatic interactions that govern conformational preferences. For instance, in a polar solvent, conformations with a larger dipole moment may be stabilized.

Explicit solvent models, on the other hand, involve simulating a specific number of individual solvent molecules around the solute. This method is more computationally intensive but allows for a more detailed analysis of specific solute-solvent interactions, such as hydrogen bonding. For N-tetrahydrofurfuryl-1-adamantanecarboxamide, the oxygen and nitrogen atoms of the amide and tetrahydrofurfuryl groups are potential sites for hydrogen bonding with protic solvents like water.

Computational analyses have shown that the central amide and thiourea (B124793) moieties in related adamantane derivatives can adopt either folded or extended conformations in the solid state, a phenomenon influenced by the nature of the substituent groups. nih.gov The interplay of intramolecular and intermolecular hydrogen bonds, along with steric effects, dictates the preferred conformation. Solvation can disrupt intramolecular hydrogen bonds in favor of solute-solvent interactions, potentially leading to a shift in the conformational equilibrium. For example, a solvent with a high hydrogen-bonding capacity could favor more extended conformations of N-tetrahydrofurfuryl-1-adamantanecarboxamide to maximize its interaction with the solvent molecules.

The choice of solvent can also impact the rate of crystallization and the formation of ordered structures in solution. researchgate.net For polymers with similar structural units, the chain conformation can be significantly different in various solvents, which in turn affects their ability to form crystallosolvates. researchgate.net This highlights the critical role of solvent-molecule interactions in determining not only the conformation of an individual molecule but also its macroscopic behavior in solution.

Quantitative Structure-Property Relationship (QSPR) Modeling Methodologies

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. This approach is instrumental in understanding how the structural features of a molecule like N-tetrahydrofurfuryl-1-adamantanecarboxamide relate to its properties.

The foundation of any QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For N-tetrahydrofurfuryl-1-adamantanecarboxamide, these descriptors can be categorized into several types:

Topological descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity.

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Quantum-chemical descriptors: These are obtained from quantum mechanical calculations and provide information about the electronic properties of the molecule, such as dipole moment, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential. nih.gov

Once a large pool of descriptors is generated, a crucial step is to select a subset of the most relevant ones. This is important to avoid overfitting the model and to create a model that is both predictive and interpretable. Various statistical methods are employed for descriptor selection, including:

Stepwise regression: Descriptors are sequentially added to or removed from the model based on their statistical significance.

Genetic algorithms: These are optimization algorithms inspired by natural selection that can efficiently search for the best combination of descriptors.

Principal Component Analysis (PCA): This technique is used to reduce the dimensionality of the descriptor space by identifying the principal components that capture the most variance in the data.

The selection process aims to identify a small set of descriptors that have a strong correlation with the property of interest while having low correlation among themselves.

The predictive power and reliability of a developed QSPR model must be rigorously assessed through statistical validation. nih.gov This process typically involves both internal and external validation techniques. researchgate.net

External validation is considered the most stringent test of a model's predictive capability. nih.gov It involves splitting the initial dataset into a training set, used to build the model, and a test set, which is kept aside and used to evaluate the model's performance on "unseen" data. nih.govresearchgate.net Several statistical metrics are used to evaluate the external predictive power, including the predictive R² (R²_pred). A high R²_pred value suggests that the model can accurately predict the properties of new compounds. mdpi.com It is generally accepted that for a QSPR model to be considered valid, it must demonstrate good performance in both internal and external validation tests. nih.gov

Validation Technique Purpose Common Metrics
Internal Validation Assesses the robustness and stability of the model using the training data.Leave-One-Out Cross-Validated R² (Q²), Y-Randomization
External Validation Evaluates the predictive performance of the model on an independent dataset.Predictive R² (R²_pred), Root Mean Square Error of Prediction (RMSEP)

Computational Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and confirming molecular structures. For N-tetrahydrofurfuryl-1-adamantanecarboxamide, these methods can predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra.

The accurate prediction of NMR chemical shifts is a significant application of computational chemistry in structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is one of the most widely used and reliable approaches for calculating NMR shielding tensors, from which chemical shifts are derived. imist.maresearchgate.net

The GIAO method, often employed within the framework of Density Functional Theory (DFT), calculates the magnetic shielding of each nucleus in the molecule. q-chem.com To obtain the chemical shifts, the calculated shielding values are typically referenced to a standard compound, such as tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. youtube.com The chemical shift (δ) is then calculated using the formula: δ = σ_ref - σ_iso, where σ_ref is the isotropic shielding constant of the reference compound and σ_iso is the isotropic shielding constant of the nucleus of interest. youtube.com

The accuracy of the calculated chemical shifts depends on the chosen level of theory, including the functional and the basis set. researchgate.netconicet.gov.ar For instance, the B3LYP functional with a 6-311G(d,p) basis set has been shown to provide good agreement with experimental data for similar organic molecules. imist.maresearchgate.net By comparing the computationally predicted ¹H and ¹³C NMR spectra with experimental data, the structural assignment of N-tetrahydrofurfuryl-1-adamantanecarboxamide can be confidently confirmed.

Nucleus Predicted Chemical Shift Range (ppm) - Example
¹H (Adamantane)1.5 - 2.1
¹H (Tetrahydrofurfuryl)1.4 - 4.0
¹H (Amide NH)5.5 - 8.5
¹³C (Adamantane)28 - 41
¹³C (Tetrahydrofurfuryl)25 - 78
¹³C (Amide C=O)170 - 180
Note: These are hypothetical ranges for illustrative purposes and would need to be calculated specifically for N-tetrahydrofurfuryl-1-adamantanecarboxamide.

This analysis is typically performed using DFT calculations, which determine the second derivatives of the energy with respect to the atomic coordinates. niscpr.res.in The resulting vibrational frequencies correspond to the different normal modes of vibration of the molecule. It is common practice to scale the calculated frequencies by an empirical scaling factor to account for anharmonicity and other systematic errors in the computational method. scirp.org

For N-tetrahydrofurfuryl-1-adamantanecarboxamide, the calculated vibrational spectrum would show characteristic bands for the adamantane cage, the tetrahydrofurfuryl ring, and the amide group. For example, the C=O stretching vibration of the amide group is expected to be a strong band in the IR spectrum, typically in the region of 1630-1695 cm⁻¹. The N-H stretching vibration would appear in the range of 3200-3500 cm⁻¹. niscpr.res.in Raman spectroscopy, being more sensitive to non-polar bonds, would be particularly useful for characterizing the vibrations of the adamantane C-C and C-H bonds. ksu.edu.saresearchgate.net

By comparing the calculated vibrational spectra with the experimental FT-IR and FT-Raman spectra, a detailed assignment of the observed vibrational bands can be made, providing a comprehensive understanding of the molecule's vibrational properties. nih.gov

Functional Group Vibrational Mode Predicted Wavenumber Range (cm⁻¹) - Example Expected IR Intensity Expected Raman Intensity
AmideN-H Stretch3200 - 3500Medium-StrongWeak
Adamantane/THFC-H Stretch2850 - 3000MediumStrong
AmideC=O Stretch1630 - 1695StrongMedium
AmideN-H Bend1510 - 1570MediumWeak
Adamantane/THFC-C Stretch800 - 1200Weak-MediumMedium-Strong
Note: These are hypothetical ranges for illustrative purposes and would need to be calculated specifically for N-tetrahydrofurfuryl-1-adamantanecarboxamide.

Structure Activity Relationship Sar and Structure Property Relationship Spr Paradigms for N Tetrahydrofurfuryl 1 Adamantanecarboxamide Analogs

Principles of Analog Design and Scaffold Hopping

Analog design in medicinal chemistry involves the synthesis and evaluation of compounds that are structurally similar to a lead molecule. The objective is to systematically probe the chemical space around the lead to enhance desired properties like potency and selectivity, while minimizing undesirable ones. Scaffold hopping is a more advanced strategy that seeks to identify novel core structures (scaffolds) that can mimic the biological activity of the lead compound by presenting the key pharmacophoric features in a similar spatial arrangement. nih.govuniroma1.it This approach is valuable for discovering compounds with improved properties or for moving into new, patentable chemical space. nih.gov For N-tetrahydrofurfuryl-1-adamantanecarboxamide analogs, these principles guide the exploration of structure-activity relationships (SAR) and structure-property relationships (SPR).

Systematic Chemical Modifications of the Adamantane (B196018) Core

The adamantane cage is a key feature of the molecule, primarily contributing to its lipophilicity and rigid structure. nih.govmdpi.com Its unique, bulky, and well-defined three-dimensional shape can serve as a configurational anchor, fixing the orientation of substituents. researchgate.netresearchgate.net Systematic modifications of this core are a cornerstone of SAR studies for adamantane derivatives.

Key modification strategies include:

Functionalization of Bridgehead Positions: The tertiary carbon atoms of the adamantane scaffold are the most convenient points for functionalization. nih.gov Introducing small polar substituents can modulate activity, while bulkier groups may be tolerated or even increase affinity. researchgate.net For instance, hydroxylation of the adamantane core is a common metabolic pathway, and preemptively modifying these positions can alter the compound's pharmacokinetic profile. nih.gov

Introduction of Substituents: Attaching various functional groups to the adamantane cage can significantly alter the molecule's properties. The introduction of adamantyl groups is known to increase lipophilicity, which can facilitate passage across biological membranes. nih.gov Strategic placement of substituents can also orient the molecule within a target's binding site to enhance interactions. nih.gov

Expansion or Contraction of the Cage: While less common, modifying the polycyclic cage structure itself (e.g., using noradamantyl moieties) can probe the spatial requirements of the binding pocket. nih.gov

The following table summarizes findings from SAR studies on various adamantane-containing compounds, illustrating the effects of core modification.

Modification to Adamantane Scaffold Observed Effect on Biological Activity/Property
Introduction of bulky, lipophilic substituentsOften tolerated and can increase apparent affinity. researchgate.net
Addition of small, polar substituentsTends to reduce inhibitory effects in certain channel-blocking activities. researchgate.net
Use of a noradamantyl moietyExplores different spatial arrangements and can modulate neuroprotective properties. nih.gov
Functionalization at tertiary positionsAllows for the attachment of various pharmacophores to enhance interaction with target sites. nih.gov

Derivatization Strategies for the Tetrahydrofurfuryl Moiety

Potential derivatization strategies include:

Substitution on the Tetrahydrofuran (B95107) Ring: Introducing substituents such as hydroxyl, alkyl, or halogen groups onto the ring can alter steric bulk, polarity, and metabolic stability. This can influence how the moiety interacts with specific subpockets of a biological target.

Chain Extension or Truncation: The methylene (B1212753) linker between the amide nitrogen and the tetrahydrofuran ring can be lengthened or shortened to alter the spatial relationship between the adamantane core and the heterocyclic ring.

Replacement of the Entire Moiety: The entire N-tetrahydrofurfuryl group can be substituted with different N-alkyl or N-aryl groups to explore a wider range of chemical space. Studies on N-alkyl analogues of amantadine (B194251) have shown that the nature of the N-alkyl group significantly affects potency and interaction with biological targets like ion channels. nih.gov

These modifications aim to optimize interactions with the target, for example, by introducing new hydrogen bond donors or acceptors, or by improving the fit within the binding site.

Isosteric Replacements and Bioisosterism in Adamantane Scaffolds

Isosterism and bioisosterism are fundamental concepts in lead optimization. youtube.com A bioisostere is a chemical group that can replace another group in a lead compound without significantly impacting the desired biological activity, but potentially improving other properties like metabolic stability, solubility, or toxicity. nih.govcambridgemedchemconsulting.com

Classical Bioisosteres: These are atoms or groups that share the same size, shape, and valency. youtube.com For example, a hydroxyl group (-OH) could be replaced by an amine (-NH2) or a methyl group (-CH3) could be swapped for a chlorine atom (-Cl). youtube.com

Non-Classical Bioisosteres: These groups may not have the same size or shape but possess similar electronic and steric properties that allow them to perform a similar function in binding to a biological target. youtube.com For instance, a carboxylic acid group can sometimes be replaced by a tetrazole ring. youtube.com

In the context of adamantane scaffolds, several bioisosteric replacement strategies are relevant:

Adamantane as a Phenyl Mimic: The bulky, hydrophobic adamantane cage has been used as a non-classical bioisostere for phenyl rings. acs.org However, the larger volume of adamantane can sometimes be less well-tolerated in a binding site compared to a phenyl group. acs.org

Scaffold Bioisosterism (Azaadamantanes): A powerful strategy involves replacing one or more of the carbon atoms within the adamantane cage itself with a heteroatom, most commonly nitrogen, to create azaadamantanes. nih.govnih.gov This substitution significantly alters the physicochemical properties of the scaffold. Azaadamantane derivatives generally exhibit lower lipophilicity and higher water solubility compared to their adamantane counterparts, which can profoundly affect their bioavailability and interaction with biological targets. nih.govnih.gov

The following table provides examples of potential bioisosteric replacements relevant to N-tetrahydrofurfuryl-1-adamantanecarboxamide.

Original Group/Scaffold Potential Bioisosteric Replacement Rationale / Potential Effect
Adamantane (C10H15)Azaadamantane (e.g., C9H14N)Decreases lipophilicity, increases solubility. nih.gov
Tetrahydrofurfuryl(Pyrrolidin-2-yl)methylChanges hydrogen bonding properties, introduces a basic center.
Amide Carbonyl (C=O)Thioamide (C=S)Alters bond angles and hydrogen bonding capacity.
Bridgehead C-H in AdamantaneBridgehead C-FBlocks metabolic oxidation at that position. cambridgemedchemconsulting.com

Methodologies for SAR and SPR Studies

To systematically investigate the relationship between the chemical structure of N-tetrahydrofurfuryl-1-adamantanecarboxamide analogs and their biological activity (SAR) or physicochemical properties (SPR), researchers employ a variety of computational and data-driven methodologies.

Chemoinformatics and Data Mining in Structure-Based Design

Chemoinformatics applies computational and informational techniques to solve chemical problems, particularly in the context of large datasets generated from high-throughput screening and combinatorial chemistry. nih.govejbi.org It is a cornerstone of modern drug discovery. nih.gov

In the study of adamantane analogs, chemoinformatics can be applied in several ways:

Database Generation and Analysis: A database of synthesized N-tetrahydrofurfuryl-1-adamantanecarboxamide analogs and their measured biological activities and properties is first compiled.

Descriptor Calculation: For each molecule in the database, a wide range of molecular descriptors are calculated. These can include 1D descriptors (e.g., molecular weight, atom counts), 2D descriptors (e.g., topological indices, fingerprints), and 3D descriptors (e.g., molecular shape, volume).

Data Mining and Machine Learning: With the dataset of molecules and their descriptors, data mining and machine learning algorithms are used to build predictive models. ejbi.org These models aim to identify quantitative structure-activity relationships (QSAR) or quantitative structure-property relationships (QSPR). By analyzing these models, researchers can identify which structural features are most influential for a given endpoint, guiding the design of new, improved analogs. ejbi.orgnih.gov

This data-driven approach allows for the efficient screening of large virtual libraries and helps prioritize which compounds to synthesize and test, saving time and resources. ejbi.org

Ligand-Based Design Approaches (e.g., Pharmacophore Modeling)

When the 3D structure of the biological target is unknown, ligand-based design approaches are particularly valuable. drugdesign.org These methods rely on the principle that molecules with similar structures or properties are likely to have similar biological activities.

Pharmacophore modeling is a key ligand-based technique. dovepress.com A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. dovepress.comnih.gov

The process for developing a pharmacophore model for N-tetrahydrofurfuryl-1-adamantanecarboxamide analogs would typically involve:

Conformational Analysis: A set of known active analogs is selected. The possible 3D conformations of each molecule are generated and analyzed.

Feature Identification: Key chemical features are identified. For this series, these would likely include a hydrophobic feature (the adamantane cage), a hydrogen bond acceptor (the amide oxygen), and potentially a hydrogen bond donor (the amide N-H).

Model Generation: The conformations of the active molecules are superimposed. A computational algorithm then identifies a common spatial arrangement of the identified chemical features that is present in all active molecules. This 3D arrangement constitutes the pharmacophore model. nih.gov

Model Validation and Use: The model is validated by testing its ability to distinguish known active compounds from inactive ones. Once validated, the pharmacophore model can be used as a 3D query to rapidly screen large databases of virtual compounds to identify novel molecules that fit the model and are therefore likely to be active. drugdesign.orgdovepress.com This process can uncover new scaffolds that were not previously considered.

Molecular Docking and Virtual Screening Principles

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. wikipedia.org This method is instrumental in structure-based drug design, allowing researchers to forecast the binding conformation of small molecules, such as analogs of N-tetrahydrofurfuryl-1-adamantanecarboxamide, within the active site of a biological target. wikipedia.orgopenaccessjournals.com The primary goal is to simulate the molecular recognition process, which involves placing a molecule into the active site of a target and evaluating its binding affinity using scoring functions. wikipedia.orgresearchgate.net

Virtual screening, an extension of molecular docking, involves rapidly screening large libraries of compounds to identify those that are most likely to bind to a specific target protein. wikipedia.orgnih.gov This in silico approach significantly accelerates the initial stages of drug discovery by prioritizing compounds for further experimental testing. researchgate.net For adamantane derivatives, virtual screening can help identify novel analogs with potentially enhanced activity by exploring a vast chemical space. nih.govfrontiersin.org The process relies on algorithms that explore various ligand conformations and orientations, ultimately predicting the most stable binding mode and associated energy. drugdesign.orgiaanalysis.com The stability and interaction of these complexes can be further assessed using techniques like molecular dynamics (MD) simulations. nih.govfrontiersin.org

The fundamental principle of molecular docking lies in the complementary nature of the ligand and receptor, considering geometric shape, electrostatics, hydrogen bonding, and hydrophobic interactions. iaanalysis.com The process involves several key steps: preparation of the receptor and ligand structures, defining the binding site, running the docking algorithm to generate various poses, and scoring these poses to rank the potential candidates. researchgate.net

Table 1: Key Terminology in Molecular Docking and Virtual Screening

TermDefinitionRelevance to Adamantane Analogs
Ligand A small molecule that binds to a larger biological molecule (receptor).N-tetrahydrofurfuryl-1-adamantanecarboxamide and its derivatives.
Receptor A protein or nucleic acid to which the ligand binds.The biological target of interest for the adamantane analogs.
Binding Site The specific region on the receptor where the ligand interacts.A defined pocket or groove on the target protein.
Pose A specific orientation and conformation of the ligand within the binding site.Docking algorithms generate multiple poses for each analog.
Scoring Function A mathematical function used to estimate the binding affinity of a ligand-receptor complex.Ranks the different poses and analogs based on predicted affinity.
Virtual Screening The computational screening of large compound libraries against a target.Identifies promising N-tetrahydrofurfuryl-1-adamantanecarboxamide analogs from databases.

Influence of Electronic and Steric Effects on Molecular Properties

The biological activity and physicochemical properties of N-tetrahydrofurfuryl-1-adamantanecarboxamide analogs are profoundly influenced by the electronic and steric characteristics of their constituent parts.

Inductive effects are transmitted through sigma bonds and are dependent on the electronegativity of atoms. For instance, introducing electron-withdrawing groups to the adamantane or tetrahydrofurfuryl moieties can alter the electron density distribution across the molecule, which in turn can affect its polarity and ability to interact with the target receptor. Conversely, electron-donating groups would have the opposite effect.

Resonance effects, which involve the delocalization of pi electrons across a system of conjugated bonds, are less directly applicable to the saturated adamantane and tetrahydrofurfuryl rings. However, if aromatic substituents were introduced as analogs, resonance would play a significant role in modulating the electronic properties and interaction capabilities of the molecule.

The adamantane cage is a bulky and rigid group, which imposes significant steric constraints. nih.gov This rigidity can be advantageous in drug design as it reduces the number of possible conformations, potentially leading to a more specific and higher-affinity interaction with the target, a concept often referred to as minimizing the entropic penalty of binding. nih.gov The size and shape of the adamantane group play a crucial role in how the molecule fits into a receptor's binding pocket. researchgate.net Modifications to the adamantane scaffold or the tetrahydrofurfuryl ring can introduce steric hindrance that may either prevent binding or, conversely, promote a more favorable interaction by occupying a specific pocket. researchgate.netmdpi.com

Analysis of Molecular Recognition and Intermolecular Interactions

The binding of a ligand to its receptor is governed by a complex interplay of various non-covalent intermolecular interactions. For analogs of N-tetrahydrofurfuryl-1-adamantanecarboxamide, these interactions are the basis of their biological activity.

A variety of weak forces collectively contribute to the stable association of a ligand and its receptor. These include:

N-H···O and N-H···S Hydrogen Bonds: The amide N-H group is a potent hydrogen bond donor and can form strong interactions with oxygen or sulfur atoms of amino acid residues like aspartate, glutamate, or methionine in the binding site. The strength of N-H···O interactions has been shown to be a significant stabilizing force in similar molecular structures. mdpi.com

Hydrophobic Interactions: The adamantane group is highly lipophilic and is known to form favorable hydrophobic interactions within nonpolar pockets of a receptor. nih.gov This is often a major driving force for the binding of adamantane-containing compounds.

C-H···π Interactions: If the receptor's binding site contains aromatic residues such as phenylalanine, tyrosine, or tryptophan, the C-H bonds of the ligand can interact with the pi-electron clouds of these rings.

van der Waals Forces: These are ubiquitous, non-specific attractive forces that occur between all atoms and are crucial for the close packing of the ligand within the binding site.

The precise nature and geometry of these interactions, as revealed through techniques like X-ray crystallography and molecular docking, are essential for understanding the SAR of N-tetrahydrofurfuryl-1-adamantanecarboxamide analogs and for the rational design of more potent and selective molecules. mdpi.com

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface of a molecule is generated in a way that partitions the crystal space, defining a region where the electron density of the sum of spherical atoms for the molecule of interest is greater than that of all other molecules. This surface provides a unique picture of the molecular environment and is instrumental in understanding crystal packing.

By mapping various properties onto this surface, one can gain detailed insights into intermolecular contacts. A key property is the normalized contact distance (dnorm), which is based on the distance from the surface to the nearest nucleus external to the surface (de) and the nearest nucleus internal to the surface (di), normalized by the van der Waals radii of the respective atoms. The dnorm surface displays a color spectrum where red spots indicate shorter intermolecular contacts (stronger interactions, such as hydrogen bonds), white areas represent contacts around the van der Waals separation, and blue regions signify longer contacts.

The information from the Hirshfeld surface is further distilled into a two-dimensional (2D) fingerprint plot. This plot is a histogram of all (de, di) pairs over the entire surface, providing a summary of all intermolecular interactions in the crystal. crystalexplorer.net Each type of interaction (e.g., H···H, C-H···O, N-H···O) has a characteristic appearance on the fingerprint plot, and the relative area of these regions corresponds to their prevalence in the crystal packing.

For instance, in a study of a different adamantane derivative, 5-(adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole, Hirshfeld analysis was used to quantify the intermolecular contacts. nist.govresearchgate.net The analysis revealed that H···H, C-H···C, C-H···Cl, and C-H···N hydrogen bond interactions were the primary contributors to stabilization in the crystal. nist.govresearchgate.net The 2D fingerprint plot for that compound showed that H···H interactions accounted for the largest portion of the surface area (55.1%), while sharp spikes indicated strong C—H···N hydrogen-bond interactions. nist.gov

Should such an analysis be performed on N-tetrahydrofurfuryl-1-adamantanecarboxamide, it would yield a similar breakdown of intermolecular contacts, likely highlighting the roles of the amide N-H and C=O groups in forming hydrogen bonds and the contribution of the bulky adamantyl and tetrahydrofurfuryl groups to van der Waals interactions (H···H contacts).

Table 1: Illustrative Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis of an Adamantane Analog (Note: This data is for 5-(adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole and is provided for exemplary purposes only). nist.gov

Interaction TypeContribution (%)
H···H55.1
C···H/H···C18.3
N···H/H···N12.8
Cl···H/H···Cl12.1
S···H/H···S1.7

Quantum Theory of Atoms in Molecules (QTAIM) for Interaction Quantification

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution in a molecule to characterize chemical bonding and intermolecular interactions. crystalexplorer.net This method is based on the topological analysis of the electron density, ρ(r), and its Laplacian, ∇²ρ(r). A key concept in QTAIM is the bond critical point (BCP), a point of minimum electron density between two interacting atoms where the gradient of the electron density is zero.

The properties of the electron density at a BCP offer quantitative insights into the nature and strength of the interaction.

Electron Density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the strength of the bond or interaction.

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared-shell interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, typical of non-covalent interactions like hydrogen bonds, ionic bonds, and van der Waals forces, where electron density is depleted in the internuclear region.

In a study on N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, QTAIM was employed to characterize various noncovalent interactions, including N–H···N hydrogen bonds and H···H bonding. researchgate.netyoutube.com The analysis confirmed that the N–H···N hydrogen bond was the strongest interaction, and that H···H bonding, a closed-shell interaction, played a significant role in stabilizing the crystal structures. researchgate.netyoutube.com

Table 2: Illustrative Example of QTAIM Topological Parameters for Non-covalent Interactions in Adamantane Derivatives (Note: This table presents typical parameter ranges for different interaction types and is for exemplary purposes only).

Interaction TypeElectron Density ρ(r) (a.u.)Laplacian ∇²ρ(r) (a.u.)Nature of Interaction
Strong H-Bond (e.g., N-H···N)0.020 - 0.040> 0Closed-shell (strong)
Weak H-Bond (e.g., C-H···O)0.005 - 0.015> 0Closed-shell (weak)
H···H Contact0.002 - 0.008> 0Closed-shell (van der Waals)

Synthetic Applications and Chemical Transformations of N Tetrahydrofurfuryl 1 Adamantanecarboxamide

Functionalization of the Adamantane (B196018) Cage

The adamantane core is known for its distinct reactivity at the tertiary bridgehead positions and the secondary methylene (B1212753) positions. Functionalization of this cage is a key strategy for modulating the lipophilicity, steric bulk, and electronic properties of the molecule.

Regioselective Halogenation and Oxidation Reactions

The tertiary C-H bonds at the bridgehead positions (3, 5, and 7) of the adamantane cage are significantly more reactive than the secondary C-H bonds of the methylene bridges. This inherent difference in reactivity allows for highly regioselective functionalization.

Halogenation: Direct halogenation of the adamantane cage can be achieved using various reagents. For instance, bromination often proceeds with high selectivity at the bridgehead positions. While specific studies on N-tetrahydrofurfuryl-1-adamantanecarboxamide are not available, analogous reactions with other 1-substituted adamantanes suggest that the bridgehead positions would be preferentially halogenated. The use of N-halosuccinimides (NBS, NCS, NIS) in solvents like hexafluoroisopropanol can provide a mild and effective method for such transformations organic-chemistry.orgnih.gov.

Oxidation: Oxidation of the adamantane cage typically introduces hydroxyl groups, primarily at the tertiary positions. Reagents such as potassium permanganate or chromium-based oxidants can be employed, although these methods can sometimes lead to over-oxidation or lack of selectivity. More controlled oxidations can be achieved using photocatalytic systems or specialized metal catalysts researchgate.net. For N-substituted 1-adamantanecarboxamides, it is anticipated that oxidation would yield the corresponding 3-hydroxy derivative as the major product. Oxoammonium-catalyzed oxidation represents another potential method for modifying the adamantane cage, although it is more commonly applied to the oxidation of N-substituted amines chemrxiv.org.

A summary of potential regioselective halogenation and oxidation reactions on the adamantane cage, based on analogous systems, is presented below.

ReactionReagent/ConditionsExpected Major Product
BrominationN-Bromosuccinimide (NBS), CCl4, light3-Bromo-N-tetrahydrofurfuryl-1-adamantanecarboxamide
Chlorinationtert-Butyl hypochlorite, heat3-Chloro-N-tetrahydrofurfuryl-1-adamantanecarboxamide
HydroxylationKMnO4, acetone/water3-Hydroxy-N-tetrahydrofurfuryl-1-adamantanecarboxamide

C-H Bond Functionalization Strategies

Modern synthetic methodologies have enabled the direct functionalization of C-H bonds, offering a more atom-economical approach to derivatization. For the adamantane cage, these strategies often target the tertiary C-H bonds due to their higher reactivity. Various transition-metal-catalyzed reactions, including those employing palladium, rhodium, or ruthenium, can facilitate the introduction of new carbon-carbon or carbon-heteroatom bonds at the bridgehead positions. While specific examples for N-tetrahydrofurfuryl-1-adamantanecarboxamide are not documented, the general principles of directed C-H activation could potentially be applied, using the amide group to direct functionalization to a specific site.

Reactions Involving the Amide Linkage

The amide bond is generally stable, but it can undergo several important transformations, including hydrolysis, transamidation, and reduction.

Hydrolysis and Transamidation Reactions

Hydrolysis: Amide hydrolysis, which cleaves the amide bond to yield a carboxylic acid and an amine, typically requires harsh conditions such as prolonged heating with strong acids or bases chemguide.co.uklibretexts.orgmasterorganicchemistry.comlibretexts.org. Acid-catalyzed hydrolysis of N-tetrahydrofurfuryl-1-adamantanecarboxamide would yield 1-adamantanecarboxylic acid and tetrahydrofurfurylamine (B43090) hydrochloride chemguide.co.ukmasterorganicchemistry.comlibretexts.org. Basic hydrolysis would produce the corresponding carboxylate salt and the free amine chemguide.co.uklibretexts.org. The steric hindrance provided by both the adamantyl and tetrahydrofurfuryl groups may influence the rate of hydrolysis.

Transamidation: This reaction involves the exchange of the amine portion of the amide with another amine. Transamidation reactions often require catalysts, such as metal complexes or enzymes, to proceed under milder conditions nih.govnsf.govresearchgate.netnih.gov. The direct transamidation of N-tetrahydrofurfuryl-1-adamantanecarboxamide with a different primary or secondary amine would result in a new N-substituted 1-adamantanecarboxamide.

ReactionReagent/ConditionsExpected Products
Acidic HydrolysisHCl (aq), heat1-Adamantanecarboxylic acid and Tetrahydrofurfurylamine hydrochloride
Basic HydrolysisNaOH (aq), heatSodium 1-adamantanecarboxylate and Tetrahydrofurfurylamine
TransamidationR2NH, Catalyst, heat1-Adamantanecarboxamide, N-R2 and Tetrahydrofurfurylamine

Reduction of Amides to Corresponding Amines

The reduction of the amide carbonyl group to a methylene group is a fundamental transformation that converts amides into amines. This reaction is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH4) chemistrysteps.com. The reduction of N-tetrahydrofurfuryl-1-adamantanecarboxamide would yield the corresponding secondary amine, N-(adamantan-1-ylmethyl)tetrahydrofurfurylamine. Alternative, milder reducing agents and catalytic methods have also been developed for this transformation organic-chemistry.org.

Modifications of the Tetrahydrofurfuryl Moiety

The tetrahydrofurfuryl group offers additional sites for chemical modification. The tetrahydrofuran (B95107) ring is generally stable but can undergo ring-opening reactions under certain acidic conditions. More synthetically useful transformations would likely involve functionalization of the C-H bonds of the ring or modifications involving the ether oxygen. For instance, radical halogenation could potentially introduce a halogen atom onto the tetrahydrofuran ring, although selectivity might be an issue. Reductive amination of furfuryl alcohol derivatives is a known route to tetrahydrofurfurylamines, suggesting that the tetrahydrofurfuryl moiety itself can be synthesized from furan-based precursors researchgate.net. While not a direct modification of the pre-formed amide, this highlights the chemical accessibility of this structural unit.

Ring Opening Reactions and Derivatizations

While specific literature on the ring-opening reactions of the tetrahydrofurfuryl moiety in N-tetrahydrofurfuryl-1-adamantanecarboxamide is not extensively documented, the chemistry of tetrahydrofuran (THF) provides a foundational understanding of potential transformations. The ether linkage in the tetrahydrofuran ring is generally stable but can be cleaved under specific conditions, typically involving strong acids or bases, to yield linear derivatives.

Theoretical studies on the ring-opening of THF by frustrated Lewis pairs (FLPs) suggest that such reactions are energetically feasible. nih.gov This approach could potentially be applied to N-tetrahydrofurfuryl-1-adamantanecarboxamide to generate derivatives where the tetrahydrofuran ring is opened, introducing new functional groups at either end of the newly formed chain. For instance, reaction with a G13/P-based FLP could theoretically lead to a zwitterionic species with distinct reactive centers. nih.gov

Furthermore, iridium-based catalysts have demonstrated activity in the ring-opening of tetrahydrofurfuryl alcohol. researchgate.net This suggests that similar catalytic systems could be employed to selectively open the tetrahydrofuran ring in N-tetrahydrofurfuryl-1-adamantanecarboxamide, paving the way for the synthesis of novel linear amide derivatives. The reaction conditions for such transformations would need to be carefully optimized to avoid cleavage of the amide bond.

Table 1: Potential Ring-Opening Reactions of the Tetrahydrofurfuryl Moiety

Reagent/Catalyst SystemPotential Product TypeTheoretical Basis
Frustrated Lewis Pairs (e.g., G13/P-based)Zwitterionic linear ethersDensity Functional Theory (DFT) calculations on THF nih.gov
Iridium-based catalystsLinear hydroxyalkyl amidesExperimental studies on tetrahydrofurfuryl alcohol researchgate.net
Strong acids (e.g., HBr, HI)Haloalkyl amidesGeneral reactivity of ethers

Peripheral Functionalization for Analog Generation

The adamantane scaffold is a key target for peripheral functionalization due to its unique structural and electronic properties. nih.govrsc.org Direct C-H functionalization of the adamantane core offers a powerful strategy for introducing a wide array of substituents, thereby generating a library of N-tetrahydrofurfuryl-1-adamantanecarboxamide analogs.

Radical-based functionalization reactions are particularly well-suited for the selective modification of the strong C-H bonds of the adamantane cage. nih.gov These methods can be used to install various functional groups, including alkyl, aryl, and acyl groups, at the bridgehead positions of the adamantane moiety. For example, photoredox catalysis in combination with a hydrogen atom transfer (HAT) catalyst can achieve chemoselective alkylation of the tertiary C-H bonds of adamantanes. chemrxiv.org

Oxidative functionalization provides another avenue for derivatization. researchgate.net Using various oxidizing agents and catalysts, hydroxyl, carbonyl, or carboxyl groups can be introduced onto the adamantane core. These newly installed functional groups can then serve as handles for further synthetic manipulations, such as esterification, amidation, or the attachment of more complex molecular fragments.

Table 2: Examples of Peripheral Functionalization of the Adamantane Core

Reaction TypeReagent/CatalystFunctional Group IntroducedReference
C-H AlkylationPhotoredox catalyst + HAT catalystAlkyl group chemrxiv.org
AcylationRadical initiationAcyl group nih.gov
HydroxylationOxidizing agents (e.g., m-CPBA)Hydroxyl group researchgate.net
CarboxylationCarbonylation reactionsCarboxyl group researchgate.net

Derivatization for Probe Molecules and Analytical Tools

The unique structure of N-tetrahydrofurfuryl-1-adamantanecarboxamide makes it a suitable scaffold for the development of chemical probes and analytical tools. By incorporating isotopic labels or reporter groups, the molecule can be used to study various chemical and biological processes.

Synthesis of Isotopically Labeled Analogs

Isotopic labeling is an indispensable tool in mechanistic studies and metabolic profiling. nih.gov The synthesis of isotopically labeled N-tetrahydrofurfuryl-1-adamantanecarboxamide can be achieved by incorporating stable isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) into its structure.

Several strategies can be employed for isotopic labeling. One approach involves the use of labeled starting materials in the synthesis of the molecule. For example, isotopically labeled 1-adamantanecarboxylic acid or tetrahydrofurfurylamine could be used in the amide coupling reaction to generate the labeled final product.

Alternatively, enzymatic methods can be employed for the stereoselective introduction of isotopes. researchgate.net While specific enzymes for the modification of N-tetrahydrofurfuryl-1-adamantanecarboxamide have not been identified, chemo-enzymatic approaches have been successfully used for the synthesis of other isotopically labeled molecules. nih.gov These methods often offer high efficiency and selectivity under mild reaction conditions.

The resulting isotopically labeled analogs can be used in a variety of applications, including as internal standards in mass spectrometry-based quantification, as tracers to follow the metabolic fate of the molecule, and in nuclear magnetic resonance (NMR) studies to probe molecular interactions. nih.gov

Incorporation of Reporter Groups for Chemical Characterization

The attachment of reporter groups, such as fluorescent dyes or biotin tags, to N-tetrahydrofurfuryl-1-adamantanecarboxamide can facilitate its detection and characterization in various assays. The choice of reporter group depends on the specific application and the desired detection method.

Functional handles introduced through peripheral functionalization of the adamantane core or derivatization of the tetrahydrofurfuryl moiety can serve as attachment points for these reporter groups. For example, a carboxyl group introduced on the adamantane scaffold can be coupled to an amine-containing fluorescent dye using standard amide bond formation chemistry.

The synthesis of such probe molecules allows for the investigation of the distribution and localization of N-tetrahydrofurfuryl-1-adamantanecarboxamide in complex environments, such as biological systems. Fluorescently labeled analogs can be visualized using fluorescence microscopy, while biotinylated derivatives can be used for affinity-based purification and detection methods.

Advanced Methodologies in the Study of N Tetrahydrofurfuryl 1 Adamantanecarboxamide

Chiral Separation Techniques for Enantiomeric Resolution

The tetrahydrofurfuryl moiety in N-tetrahydrofurfuryl-1-adamantanecarboxamide contains a stereocenter, meaning the compound can exist as a pair of enantiomers. Since different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles, their separation and characterization are critical. chimia.ch High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful techniques for achieving this enantiomeric resolution. rsc.orgwikipedia.org

Chiral HPLC is a cornerstone technique for the separation of enantiomers. mdpi.com The method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and, thus, separation. rsc.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability and excellent chiral recognition capabilities. nih.gov

For the enantiomeric resolution of N-tetrahydrofurfuryl-1-adamantanecarboxamide, a screening of various CSPs and mobile phases would be conducted to identify the optimal conditions. Factors such as the choice of solvent (e.g., hexane, isopropanol, ethanol) and additives can significantly influence the separation efficiency.

Table 1: Illustrative Chiral HPLC Method Development for N-tetrahydrofurfuryl-1-adamantanecarboxamide

ParameterCondition 1Condition 2 (Optimized)Condition 3
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase Hexane/Isopropanol (90:10, v/v)Hexane/Isopropanol (85:15, v/v)Hexane/Ethanol (90:10, v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Retention Time (Enantiomer 1) 8.2 min7.5 min9.8 min
Retention Time (Enantiomer 2) 9.1 min9.0 min10.5 min
Resolution (Rs) 1.452.101.10
Enantiomeric Excess (% ee) >99%>99%>99%

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The optimized conditions in the table (Condition 2) demonstrate a baseline separation (Resolution > 1.5) suitable for both analytical quantification and preparative isolation of the individual enantiomers.

Supercritical fluid chromatography (SFC) has emerged as a powerful and "greener" alternative to HPLC for chiral separations. selvita.com This technique typically uses supercritical carbon dioxide (CO₂) as the primary mobile phase, often with a small amount of a polar co-solvent like methanol (B129727) or ethanol. wikipedia.org The low viscosity and high diffusivity of supercritical fluids allow for faster separations and reduced solvent consumption compared to HPLC. chromatographyonline.compharmtech.com

Many of the chiral stationary phases developed for HPLC are also highly effective under SFC conditions. nih.govnih.gov For N-tetrahydrofurfuryl-1-adamantanecarboxamide, an SFC method would likely provide a significant reduction in analysis time while maintaining excellent resolution.

Table 2: Comparative Analysis of Optimized HPLC vs. SFC for Chiral Resolution

ParameterOptimized HPLC MethodOptimized SFC Method
Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Mobile Phase Hexane/Isopropanol (85:15)CO₂/Methanol (80:20)
Flow Rate 1.0 mL/min3.0 mL/min
Analysis Time ~10 min~3 min
Resolution (Rs) 2.102.25
Solvent Consumption HighLow

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The data illustrates the primary advantages of SFC: a dramatic decrease in run time and solvent waste, making it a preferred method for high-throughput chiral analysis and purification. pharmtech.com

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry, or continuous manufacturing, represents a paradigm shift from traditional batch production. rsc.org By performing chemical reactions in a continuously flowing stream through a reactor, this approach offers superior control over reaction parameters, enhanced safety, and simplified scale-up. nih.govlabunlimited.com The synthesis of amides, such as N-tetrahydrofurfuryl-1-adamantanecarboxamide from 1-adamantanecarboxylic acid and tetrahydrofurfurylamine (B43090), is well-suited for this technology. rsc.org

Microreactors are small-scale flow devices with internal dimensions in the sub-millimeter range. kth.se Their extremely high surface-area-to-volume ratio allows for exceptionally efficient heat and mass transfer, enabling precise control over reaction conditions and minimizing the formation of byproducts. chimia.chresearchgate.net This level of control is ideal for rapidly optimizing reaction parameters such as temperature, residence time (the time reactants spend in the reactor), and stoichiometry. nih.gov

Table 3: Microreactor Optimization for the Synthesis of N-tetrahydrofurfuryl-1-adamantanecarboxamide

ExperimentTemperature (°C)Residence Time (min)Stoichiometry (Acid:Amine)Yield (%)Purity (%)
180101:1.17592
2100101:1.18896
3120101:1.19498
412051:1.18597
5120151:1.19598
6 (Optimized)120101:1.059699

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The data shows that a temperature of 120°C and a residence time of 10 minutes provide an optimal balance of reaction speed and product purity, achieving a 96% yield.

One of the most significant advantages of flow chemistry is the streamlined transition from laboratory-scale optimization to large-scale production. mit.edu Unlike batch chemistry, where scaling up often introduces new challenges related to mixing and heat transfer, scaling a continuous process is typically more straightforward. labunlimited.com This is often achieved by "numbering-up" (running multiple reactors in parallel) or by operating the system for a longer duration, rather than by increasing the reactor dimensions. labunlimited.com This approach ensures that the optimized reaction conditions and performance are maintained at a larger scale. rsc.orgacs.org

Table 4: Projected Scale-Up from Microreactor to Pilot Production

ParameterLab Scale (Microreactor)Pilot Scale (Production Reactor)
Reactor Volume 1 mL100 mL
Flow Rate 0.1 mL/min10 mL/min
Residence Time 10 min10 min
Temperature 120°C120°C
Throughput ~0.15 g/hour ~15 g/hour
Process Control HighHigh
Safety Profile ExcellentExcellent

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Automation and High-Throughput Experimentation in Organic Synthesis

Automation and High-Throughput Experimentation (HTE) have revolutionized modern chemical research by enabling the parallel execution of hundreds of reactions on a microscale. nih.govtrajanscimed.com This approach dramatically accelerates the discovery and optimization of new synthetic routes. youtube.comresearchgate.net Using multi-well plates (e.g., 96-well plates) and robotic liquid handlers, a vast array of reaction conditions—such as different catalysts, solvents, bases, and coupling reagents—can be screened simultaneously. nih.gov

For the synthesis of N-tetrahydrofurfuryl-1-adamantanecarboxamide, HTE could be employed to quickly identify the most effective amide coupling conditions.

Table 5: Illustrative High-Throughput Screening for Amide Coupling Conditions

WellCoupling ReagentBaseSolventYield (%)
A1HATUDIPEADMF95
A2HATUEt₃NDMF88
A3HATUNMMDMF91
B1HBTUDIPEAACN85
B2HBTUEt₃NACN79
B3HBTUNMMACN81
C1EDC/HOBtDIPEADCM72
C2EDC/HOBtEt₃NDCM65
C3EDC/HOBtNMMDCM68

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This screening data quickly reveals that the combination of the coupling reagent HATU with the base DIPEA in DMF solvent provides the highest yield, information that might have taken weeks to obtain using traditional one-at-a-time experimentation. nih.gov

Automated Reaction Screening and Optimization

The formation of the amide bond in N-tetrahydrofurfuryl-1-adamantanecarboxamide from 1-adamantanecarboxylic acid and tetrahydrofurfurylamine is amenable to high-throughput experimentation (HTE) for rapid optimization. drugtargetreview.com Automated reaction screening platforms, utilizing liquid-handling robots, can perform hundreds of reactions in parallel on a nanomole or micromole scale in 96- or 384-well plates. nih.govpurdue.edu This allows for the systematic and simultaneous investigation of numerous reaction parameters, including coupling agents, bases, solvents, and temperatures, to identify the conditions that provide the highest yield and purity. drugtargetreview.comrsc.org

A typical automated screening campaign would involve dispensing stock solutions of the carboxylic acid, amine, coupling agents, and bases into the wells of a microtiter plate. The plate is then incubated at various temperatures, and after a set reaction time, the outcomes are analyzed using rapid techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS). This approach significantly reduces the time and resources required compared to traditional one-at-a-time reaction optimization. researchgate.net

Table 1: Illustrative Automated Screening Data for N-tetrahydrofurfuryl-1-adamantanecarboxamide Synthesis

Entry Coupling Agent Base Solvent Temperature (°C) Hypothetical Yield (%)
1HATUDIPEADMF2578
2HATUNMMTHF2565
3T3PPyridineDCM2585
4T3PDIPEADCM4092
5PyCIU2,6-LutidineAcetonitrile4088
6PyCIUDIPEADMF6075
7TCFH-NMINoneTHF2555
8TCFH-NMINMMAcetonitrile4068

This data is hypothetical and for illustrative purposes.

Robotic Platforms for Library Generation

Beyond optimizing a single reaction, robotic platforms are instrumental in generating libraries of structurally related compounds for applications such as structure-activity relationship (SAR) studies in drug discovery. researchgate.netrsc.org An automated synthesis platform can be programmed to systematically combine a series of adamantane-based carboxylic acids with various substituted tetrahydrofurfurylamines (or vice versa) to produce a focused library of amides. physicsworld.com

Table 2: Representative Library of N-tetrahydrofurfuryl-1-adamantanecarboxamide Analogues

Compound ID Adamantane (B196018) Moiety Amine Moiety Hypothetical Structure
Parent 1-Adamantanecarboxylic acidTetrahydrofurfurylamineAdamantane-C(O)NH-CH₂-(C₄H₇O)
ANA-01 3-Hydroxy-1-adamantanecarboxylic acidTetrahydrofurfurylamine(3-OH)Adamantane-C(O)NH-CH₂-(C₄H₇O)
ANA-02 1-Adamantanecarboxylic acid(S)-TetrahydrofurfurylamineAdamantane-C(O)NH-CH₂-((S)-C₄H₇O)
ANA-03 1-Adamantaneacetic acidTetrahydrofurfurylamineAdamantane-CH₂-C(O)NH-CH₂-(C₄H₇O)
ANA-04 1-Adamantanecarboxylic acid3-(Aminomethyl)tetrahydrofuranAdamantane-C(O)NH-CH₂-(C₄H₇O)

This data is hypothetical and for illustrative purposes.

Data Science and Machine Learning Applications in Chemical Research

Predictive Modeling for Reaction Outcomes and Selectivity

The large datasets generated from HTE provide ideal training grounds for machine learning (ML) algorithms. pku.edu.cn By featurizing the reactants, reagents, and conditions of the N-tetrahydrofurfuryl-1-adamantanecarboxamide synthesis, a predictive model can be built to estimate reaction yields. nih.gov Algorithms such as random forests, support vector machines, or neural networks can learn the complex, non-linear relationships between input parameters and reaction outcomes. rsc.org

Such models can predict the yield for untested combinations of substrates and conditions, guiding chemists toward the most promising experiments and reducing the need for exhaustive screening. researchgate.netacs.org For instance, after training on an initial HTE dataset, the model could predict the optimal base and solvent for a new, previously untested adamantane carboxylic acid derivative, accelerating the synthesis of analogues. The accuracy of these models is often evaluated by metrics like the coefficient of determination (R²), with values above 0.8 indicating a highly predictive model. researchgate.net

Table 3: Hypothetical Predictive Model Performance for Amide Synthesis Yield

Reaction ID Experimental Yield (%) Predicted Yield (%) Absolute Error (%)
HTE-1018885.52.5
HTE-1024549.14.1
HTE-1039592.32.7
HTE-1047274.82.8
HTE-1056158.03.0

This data is hypothetical and for illustrative purposes. Model performance (e.g., R² = 0.89) is assumed based on literature for similar tasks. rsc.org

Artificial Intelligence in Retrosynthesis Planning

Spectroscopy Under Non-Ambient Conditions

Variable Temperature NMR and X-ray Diffraction

The structure of N-tetrahydrofurfuryl-1-adamantanecarboxamide possesses inherent flexibility, particularly concerning the rotation around the amide bond and the conformation of the tetrahydrofurfuryl ring. Spectroscopy under non-ambient conditions provides critical insights into these dynamic processes.

Variable Temperature (VT) NMR spectroscopy is a powerful technique for studying dynamic equilibria in solution. acs.org Due to the partial double-bond character of the C-N amide bond, rotation is restricted, which can lead to the observation of distinct NMR signals for atoms that would otherwise be chemically equivalent if rotation were fast. uwf.eduacs.org For N-tetrahydrofurfuryl-1-adamantanecarboxamide, this could result in separate signals for the two protons on the methylene (B1212753) bridge adjacent to the nitrogen at low temperatures. As the temperature is increased, the rate of rotation increases, causing these distinct signals to broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and eventually sharpen into a time-averaged signal at higher temperatures. st-andrews.ac.ukresearchgate.net The energy barrier (ΔG‡) to this rotation can be calculated from the coalescence temperature, providing quantitative data on the amide bond's rotational dynamics.

Table 4: Hypothetical VT ¹H NMR Data for Methylene Protons Adjacent to Amide Nitrogen

Temperature (K) Observed Signal(s) for -NH-CH₂- Hypothetical Chemical Shift (ppm)
233Two distinct multiplets3.45, 3.65
273Two broad multiplets3.48, 3.62
298 (Tc)Single broad peak (Coalescence)~3.55
333Single sharp multiplet3.55

This data is hypothetical and for illustrative purposes.

High-Pressure Studies of Molecular Conformation

The application of high pressure has emerged as a powerful tool in the physical sciences for investigating the fundamental properties of materials. In the realm of molecular chemistry, high-pressure studies offer a unique avenue to explore the conformational landscapes of molecules, providing insights into their structural stability, flexibility, and the nature of intermolecular interactions. For complex molecules such as 1-Adamantanecarboxamide, N-tetrahydrofurfuryl-, high-pressure methodologies can elucidate the subtle interplay of forces that govern its three-dimensional structure.

By systematically increasing the ambient pressure, researchers can induce changes in the crystalline environment of a compound, leading to alterations in molecular packing and, consequently, in the conformation of the individual molecules themselves. These pressure-induced transformations are often associated with phase transitions to more compact and energetically favorable arrangements. The adamantane cage, a rigid and bulky substituent, is known to influence the solid-state packing and has been a subject of interest in high-pressure research, particularly concerning its role in the synthesis of nanodiamonds under extreme conditions. nih.govchemistryviews.orgmdpi.com

The study of N-tetrahydrofurfuryl-1-adamantanecarboxamide under high pressure can reveal critical information about the compressibility of its constituent parts—the rigid adamantane moiety, the flexible tetrahydrofurfuryl group, and the connecting carboxamide linkage. The response of these components to increasing pressure can provide a detailed picture of the molecule's conformational dynamics.

Detailed Research Findings

While specific high-pressure conformational studies on N-tetrahydrofurfuryl-1-adamantanecarboxamide are not extensively documented in publicly available literature, the principles derived from high-pressure studies of related organic molecules, including adamantane derivatives and compounds with flexible side chains, allow for a detailed projection of expected findings. nih.govresearchgate.net High-pressure single-crystal X-ray diffraction is a primary technique for such investigations, allowing for the precise determination of atomic coordinates and, consequently, the molecular conformation at various pressures. researchgate.netnih.gov

Conformational Flexibility of the Tetrahydrofurfuryl Group:

Under ambient pressure, the tetrahydrofurfuryl group is expected to exhibit a degree of conformational freedom, characterized by specific torsion angles around the C-C and C-O bonds of the ring and its connection to the amide nitrogen. Upon compression, it is anticipated that these torsion angles would adjust to minimize steric hindrance and optimize intermolecular interactions within the crystal lattice. Studies on other flexible molecules have shown that high pressure can lead to significant changes in torsion angles, sometimes resulting in the stabilization of conformations that are not favored at ambient pressure. researchgate.netbohrium.com

The Adamantane Cage and Amide Linkage:

The adamantane cage is a highly rigid structure. nih.gov However, high pressure can still induce slight distortions in its bond lengths and angles. nih.gov More significantly, the orientation of the adamantane group relative to the rest of the molecule is subject to change. The amide linkage, which connects the adamantane and tetrahydrofurfuryl moieties, is a critical point of interest. The planarity of the amide group is a key feature, but significant out-of-plane distortions have been observed in sterically hindered adamantane amides. nih.gov High pressure is expected to influence this planarity, potentially forcing the molecule into a more compact arrangement.

Hypothetical High-Pressure Conformational Data:

To illustrate the potential effects of high pressure on the molecular conformation of N-tetrahydrofurfuryl-1-adamantanecarboxamide, the following interactive data table presents hypothetical changes in key dihedral angles as a function of increasing pressure. These values are based on general trends observed in high-pressure crystallographic studies of organic molecules. nih.govchemrxiv.orgresearchgate.net

Table 1: Hypothetical High-Pressure Conformational Data for N-tetrahydrofurfuryl-1-adamantanecarboxamide

Pressure (GPa)Dihedral Angle 1 (C-C-N-C) (°)Dihedral Angle 2 (C-N-C-C) (°)Dihedral Angle 3 (O-C-C-O) (°)Unit Cell Volume (ų)
0.1 (Ambient)175.8-160.235.11250
1.0176.5-162.533.81180
2.0177.2-164.932.51125
3.0178.0-167.131.11080
4.0178.9-169.829.91040
5.0179.5-172.328.51005

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate potential conformational changes under high pressure based on established principles.

Future Research Directions and Unanswered Questions in N Tetrahydrofurfuryl 1 Adamantanecarboxamide Chemistry

Development of Novel and Highly Efficient Synthetic Pathways

The synthesis of amides is a cornerstone of organic chemistry, yet traditional methods often rely on stoichiometric activating agents that generate considerable waste. ucl.ac.uk Future research into the synthesis of N-tetrahydrofurfuryl-1-adamantanecarboxamide should prioritize the development of more efficient and environmentally benign protocols.

Exploiting Underexplored Reaction Manifolds

The conventional synthesis of N-tetrahydrofurfuryl-1-adamantanecarboxamide likely involves the coupling of 1-adamantanecarboxylic acid or its activated derivatives with tetrahydrofurfurylamine (B43090). While effective, this approach is well-established. Future synthetic efforts could explore less conventional and more atom-economical strategies.

One promising area is the exploration of catalytic dehydrogenative coupling , which directly links an alcohol and an amine with the liberation of hydrogen gas, or an aldehyde and an amine. sigmaaldrich.com Applying this to the adamantane (B196018) framework could provide a novel route to the target amide. Another avenue involves three-component reactions , which can rapidly build molecular complexity from simple, readily available starting materials. catrin.com Researchers could investigate novel multicomponent reactions that incorporate the adamantane, amide, and tetrahydrofurfuryl fragments in a single, efficient step. Furthermore, the use of mechanochemistry , employing mechanical force to drive chemical reactions, offers a solvent-free or low-solvent alternative to traditional solution-phase synthesis. researchgate.net

Potential Reaction ManifoldDescriptionPotential Advantages
Catalytic Dehydrogenative CouplingDirect formation of the amide bond from an adamantane-based alcohol/aldehyde and tetrahydrofurfurylamine, often using a transition metal catalyst.High atom economy, reduced waste (water or H₂ as byproduct).
Multi-Component Reactions (MCRs)A one-pot process where three or more reactants combine to form a single product, incorporating all or most of the atoms of the starting materials.Increased efficiency, reduced purification steps, rapid library synthesis.
MechanochemistryUsing mechanical energy (e.g., ball milling) to initiate and sustain the chemical reaction between solid-state reactants.Reduced or eliminated solvent use, potentially faster reaction times, access to different reactivity.
BiocatalysisEmploying enzymes, such as lipases, to catalyze the amide bond formation. nih.govrsc.orgHigh selectivity, mild reaction conditions, environmentally friendly.

Designing More Sustainable and Eco-Friendly Synthetic Routes

The principles of green chemistry are increasingly integral to modern synthetic design. ijprt.orgijprt.org Future syntheses of N-tetrahydrofurfuryl-1-adamantanecarboxamide should aim to minimize environmental impact. A key focus will be the replacement of hazardous solvents, such as DMF and CH₂Cl₂, with greener alternatives like cyclopentyl methyl ether (CPME) or bio-based solvents. nih.govmdpi.com

Another critical area is the development of catalytic amidation processes that avoid the use of stoichiometric coupling reagents. ucl.ac.ukresearchgate.net Boronic acid catalysis, for instance, has emerged as a powerful method for direct amidation of carboxylic acids. sigmaaldrich.com Additionally, enzymatic approaches, using lipases in green solvents, present a highly sustainable option for amide bond formation, operating under mild conditions with high specificity. nih.govrsc.org The development of such a biocatalytic route for this specific amide would be a significant step forward.

Deeper Exploration of Structure-Reactivity Relationships

The unique combination of a bulky, rigid adamantane group and a flexible, heterocyclic tetrahydrofurfuryl moiety in N-tetrahydrofurfuryl-1-adamantanecarboxamide presents an interesting case for studying structure-reactivity relationships. Understanding how these distinct structural features influence chemical behavior is crucial for predicting reaction outcomes and designing new applications.

Understanding Steric and Electronic Effects on Reaction Kinetics

The adamantyl group is exceptionally bulky, which can exert significant steric hindrance around the amide bond. Future research should systematically quantify how this steric bulk affects the kinetics of reactions involving the amide, such as hydrolysis, reduction, or other transformations. Comparing the reaction rates of N-tetrahydrofurfuryl-1-adamantanecarboxamide with less sterically hindered amides would provide valuable data on the magnitude of this effect.

Conversely, the tetrahydrofurfuryl group, with its ether oxygen, can influence the electronic environment of the amide through inductive effects or by acting as a hydrogen bond acceptor. Kinetic studies under varying conditions (e.g., different solvents, pH) could help to disentangle these electronic influences from the dominant steric effects of the adamantane cage.

Mechanistic Elucidation of Complex Transformations

Beyond simple reactions, future work should aim to elucidate the mechanisms of more complex transformations involving N-tetrahydrofurfuryl-1-adamantanecarboxamide. For instance, if the compound is found to have biological activity, understanding its metabolic pathways would be critical. This involves identifying the sites of metabolic modification and the enzymes responsible, which is heavily influenced by the molecule's structure.

Furthermore, exploring reactions where the adamantane or tetrahydrofurfuryl groups actively participate, rather than acting as passive scaffolds, could uncover novel reactivity. For example, investigations into intramolecular reactions, potentially triggered by activation of the amide or a remote part of the molecule, could lead to the synthesis of new and complex polycyclic structures. Detailed mechanistic studies, employing techniques such as isotopic labeling, kinetic analysis, and computational modeling, will be essential for these endeavors.

Advancements in Computational Modeling and Prediction

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules, saving significant time and resources in the laboratory. For a molecule like N-tetrahydrofurfuryl-1-adamantanecarboxamide, where experimental data may be sparse, computational modeling is an especially valuable research direction.

Future computational studies could focus on several key areas:

Conformational Analysis: A thorough analysis of the stable conformations of the N-tetrahydrofurfuryl group relative to the rigid adamantane-amide fragment. This is crucial as the molecule's shape will dictate its interactions with biological targets or catalysts.

Reaction Pathway Modeling: Simulating the transition states and intermediates for the novel synthetic reactions proposed in section 8.1. This can help to predict the feasibility of a reaction, optimize conditions, and understand the underlying mechanism.

Prediction of Physicochemical Properties: Using quantitative structure-property relationship (QSPR) models to predict properties such as solubility, lipophilicity (LogP), and potential for blood-brain barrier penetration. The adamantane moiety is known to increase lipophilicity and is often incorporated into CNS-active drugs. nih.govresearchgate.net Computational predictions could guide the design of derivatives with improved pharmacological profiles.

Computational MethodResearch QuestionPredicted Outcome
Density Functional Theory (DFT)What are the most stable 3D structures? What are the energy barriers for proposed reaction mechanisms?Optimized molecular geometries, transition state energies, reaction feasibility.
Molecular Dynamics (MD)How does the molecule behave in different solvent environments? How does it interact with a potential biological target?Conformational flexibility, solvent effects, binding affinities.
QSPR ModelingCan we predict the physicochemical and ADME properties of new derivatives?Predictions of LogP, solubility, metabolic stability, etc.

By integrating these computational approaches with experimental work, a much deeper and more predictive understanding of the chemistry of N-tetrahydrofurfuryl-1-adamantanecarboxamide can be achieved, paving the way for its potential application in materials science, medicinal chemistry, and beyond.

Refinement of Force Fields for Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape and dynamic behavior of molecules. ksu.edu.saresearchgate.net However, the accuracy of these simulations is fundamentally dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. For a molecule like N-tetrahydrofurfuryl-1-adamantanecarboxamide, with its distinct rigid and flexible moieties, standard force fields may not adequately capture the subtle interplay of intramolecular forces.

Future research should focus on developing a bespoke or refined force field for this compound. This would involve:

Parameterization against high-level quantum mechanical data: Calculations, such as those using Density Functional Theory (DFT), can provide accurate energies and geometries for various conformers of the molecule. These data can then be used to optimize the force field parameters, ensuring a more realistic representation of the molecule's potential energy surface.

Validation against experimental data: Any newly developed force field must be validated by comparing simulation results with available experimental data, such as those from NMR spectroscopy, to ensure its predictive power. nih.gov

A refined force field would enable more accurate predictions of the compound's behavior in different environments, such as in various solvents or in the presence of biological macromolecules, which is essential for exploring its potential applications. tandfonline.com

Integration of Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

In a QM/MM simulation, the chemically active part of the system (e.g., the amide bond undergoing hydrolysis) is treated with a high level of quantum mechanical theory, while the remainder of the molecule and its environment are described by a more computationally efficient molecular mechanics force field. semanticscholar.org Future research directions utilizing QM/MM could include:

Investigating reaction mechanisms: QM/MM calculations can be used to elucidate the detailed mechanisms of potential reactions involving the amide group or other functionalizable positions on the molecule. semanticscholar.org This includes identifying transition states and calculating activation energies.

Simulating spectroscopic properties: QM/MM can be employed to simulate various spectroscopic properties, such as UV-Vis or NMR spectra, providing a direct link between theoretical models and experimental observations. bohrium.com

Exploring excited state dynamics: Understanding the behavior of the molecule upon absorption of light is crucial for photochemical applications. QM/MM simulations can track the evolution of the molecule in its electronically excited states. bohrium.com

The integration of QM/MM approaches will be pivotal in moving from a static to a dynamic and reactive understanding of N-tetrahydrofurfuryl-1-adamantanecarboxamide chemistry.

Expanding the Scope of Chemical Transformations

The known chemical transformations of N-tetrahydrofurfuryl-1-adamantanecarboxamide are likely limited. Future research should aim to expand this repertoire, particularly by exploring reactions that leverage the unique structural and electronic properties of the adamantane and tetrahydrofurfuryl moieties.

Investigating Photoinduced and Electrochemical Reactions

Photochemistry and electrochemistry offer powerful and often green alternatives to traditional synthetic methods. The adamantane cage is known to participate in interesting photochemical reactions, and the amide and tetrahydrofurfuryl groups present potential sites for electrochemical activity. acs.orgsemanticscholar.orgnih.gov

Potential research avenues include:

Photoinduced functionalization: Investigating the possibility of using light to introduce new functional groups onto the adamantane cage. This could involve radical reactions or cycloadditions initiated by photoexcitation. acs.org

Electrochemical synthesis of derivatives: Exploring the electrochemical oxidation or reduction of the molecule to generate reactive intermediates that can be trapped to form new derivatives. For instance, electrochemical methods could be explored for N-acylation or dehydrogenative coupling reactions. nih.govrsc.org

Mechanistic studies: Combining experimental photochemical and electrochemical studies with computational modeling to gain a deep understanding of the underlying reaction mechanisms.

These investigations could lead to novel and efficient synthetic routes to a wider range of adamantane-based compounds with potentially interesting properties.

Functionalization at Previously Unreactive Positions

The bridgehead positions of the adamantane cage are the most reactive and are often the primary sites of functionalization. nih.gov However, developing methods to selectively functionalize the secondary (CH2) positions would significantly expand the chemical space accessible from N-tetrahydrofurfuryl-1-adamantanecarboxamide.

Future efforts in this area could focus on:

Directed C-H activation: Employing transition metal catalysts with directing groups to achieve site-selective C-H activation and functionalization of the adamantane methylene (B1212753) bridges.

Radical-based transformations: Utilizing radical chemistry to introduce functionality at positions that are not easily accessible through ionic pathways.

Exploring the reactivity of the tetrahydrofurfuryl ring: While the adamantane cage is a primary focus, the tetrahydrofurfuryl ring also offers sites for potential functionalization that remain largely unexplored.

Success in this area would provide access to a new generation of N-tetrahydrofurfuryl-1-adamantanecarboxamide derivatives with tailored properties.

Integration with Emerging Technologies in Chemical Research

The advancement of analytical and spectroscopic techniques provides new opportunities to probe the structure and dynamics of complex molecules with unprecedented detail. Applying these emerging technologies to N-tetrahydrofurfuryl-1-adamantanecarboxamide will be crucial for a comprehensive understanding of its chemical nature.

Application of Advanced Spectroscopic Probes

The conformational flexibility of the N-tetrahydrofurfuryl group presents a significant challenge for structural elucidation. researchgate.net Advanced spectroscopic techniques can provide detailed information about the different conformers present in solution and their relative populations.

Future research should incorporate:

Multidimensional NMR spectroscopy: Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide through-space correlations between protons, which can be used to determine the three-dimensional structure of the dominant conformers in solution. nih.gov

Chirped-pulse Fourier transform microwave spectroscopy: For studying the molecule in the gas phase, this technique can unambiguously identify different conformers and provide highly accurate structural information. mdpi.com

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): For chiral derivatives of N-tetrahydrofurfuryl-1-adamantanecarboxamide, these techniques can provide detailed information about the stereochemistry and solution-phase conformation.

By combining the data from these advanced spectroscopic methods with high-level computational modeling, a complete picture of the conformational landscape of N-tetrahydrofurfuryl-1-adamantanecarboxamide can be constructed.

Utilizing AI-Driven Material Discovery Platforms

PhaseObjectiveAI/Computational ToolsPredicted Outcome
1. Baseline PredictionEstablish physicochemical profile of the parent molecule.QSPR Models (Random Forest, Gradient Boosting)Predicted solubility, melting point, lipophilicity.
2. Derivative GenerationCreate a virtual library of novel derivatives.Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs)10,000+ novel molecular structures based on the core scaffold.
3. High-Throughput Virtual ScreeningFilter library for candidates with a target property (e.g., high thermal stability).Molecular Docking, MD Simulations, Pre-trained Property Prediction ModelsA ranked list of top 100 candidates with the highest predicted stability.
4. Synthesis PrioritizationSelect the most promising and synthetically accessible candidates.Retrosynthesis Prediction AI (e.g., IBM RoboRXN)Top 5 candidates with viable, efficient synthesis routes proposed. ibm.com

Fundamental Investigations into Conformational Dynamics

Key areas of flexibility in this molecule include:

Amide Bond (OC-N) Rotation: The amide bond has partial double-bond character, creating a significant energy barrier to rotation. The kinetics and thermodynamics of this rotation are critical to the molecule's conformational landscape. strath.ac.uk

N-C(furfuryl) Bond Rotation: Rotation around this bond determines the orientation of the tetrahydrofurfuryl ring relative to the amide plane.

Tetrahydrofuran (B95107) Ring Pucker: The non-planar tetrahydrofuran ring can adopt multiple "puckered" conformations (e.g., envelope, twist), which interconvert rapidly.

Understanding the interplay of these motions and the relative energies of the resulting conformers is fundamental. The distribution of these conformers can be influenced by the molecule's environment, such as the solvent, and can dictate how it interacts with other molecules or surfaces.

Time-Resolved Spectroscopic Studies of Conformational Changes

While computational methods can predict conformational landscapes, experimental techniques are needed to observe these dynamics directly. Time-resolved spectroscopy allows researchers to monitor molecular motions on their natural timescales, often from femtoseconds to milliseconds. nih.govrsc.org

For N-tetrahydrofurfuryl-1-adamantanecarboxamide, ultrafast two-dimensional infrared (2D IR) spectroscopy is a particularly promising technique. acs.orgnih.gov The amide I vibration (primarily the C=O stretch) is highly sensitive to its local environment and the molecule's secondary structure. annualreviews.orgacs.org By applying a series of ultrashort laser pulses, 2D IR spectroscopy can track the fluctuations in the amide I frequency, revealing conformational dynamics on a picosecond timescale. pnas.org This could provide direct experimental measurement of the timescale for rotation around the amide C-N bond or the puckering of the tetrahydrofuran ring as it influences the amide group.

Other spectroscopic methods could also be employed to probe different aspects of the molecule's dynamics. nih.gov For instance, if fluorescent derivatives were synthesized, time-resolved fluorescence anisotropy could report on the rotational diffusion of the entire molecule and the independent motion of its flexible parts.

Table 2: Potential Spectroscopic Probes for Conformational Dynamics

TechniqueTarget Moiety/VibrationTimescaleInformation Yielded
2D Infrared (2D IR) SpectroscopyAmide I (C=O stretch)Femtoseconds to PicosecondsAmide bond rotational dynamics; solvent-shell reorganization; ring pucker dynamics. acs.organnualreviews.org
Dynamic NMR SpectroscopyProtons near rotatable bondsMicroseconds to MillisecondsThermodynamic barriers (ΔG‡) for slower conformational exchanges, such as amide bond rotation. strath.ac.uk
Time-Resolved Circular DichroismChiral centers (if present in derivatives)Nanoseconds to SecondsChanges in overall helical or folded structure in response to a trigger (e.g., temperature jump). rsc.org

Advanced Theoretical Treatments of Flexible Systems

Accurately modeling the conformational energy landscape of a flexible molecule like N-tetrahydrofurfuryl-1-adamantanecarboxamide requires sophisticated computational approaches that go beyond simple energy minimization. worldscientific.com The challenge lies in adequately sampling the vast conformational space to identify all relevant low-energy structures and the transition states that connect them. chemrxiv.org

Molecular dynamics (MD) simulations are a cornerstone for studying molecular flexibility. acs.org By simulating the atomic motions over time (from nanoseconds to microseconds), MD can reveal the accessible conformations and the pathways for interconversion. ksu.edu.saksu.edu.sa For systems with significant energy barriers, such as the amide bond rotation, standard MD may not be sufficient. In these cases, enhanced sampling techniques like metadynamics or replica-exchange MD are necessary to accelerate the crossing of these barriers and ensure comprehensive exploration of the conformational space.

The accuracy of these simulations depends on the quality of the force field or the underlying quantum mechanical method used. For high-accuracy energy calculations of key conformers identified during an MD simulation, Density Functional Theory (DFT) or even more advanced quantum chemical methods are indispensable. nih.govmdpi.com The combination of extensive conformational searching with high-level energy calculations provides the most reliable picture of a flexible molecule's behavior. nih.gov

Table 3: Comparison of Theoretical Methods for Flexible Systems

MethodPrimary ApplicationStrengthsLimitations
Molecular Mechanics (MM) / Force FieldsInitial conformational search, long-timescale MD simulations.Computationally very fast; allows for simulation of large systems or long times.Accuracy is dependent on the quality of the force field parameterization.
Density Functional Theory (DFT)Accurate geometry optimization and energy calculation of specific conformers.Good balance of accuracy and computational cost for electronic structure. nih.govToo slow for extensive dynamic simulations of molecules this size.
Enhanced Sampling MD (e.g., Metadynamics)Exploring conformational space and calculating free energy landscapes.Can overcome high energy barriers to sample rare events efficiently.Requires careful selection of collective variables; can be computationally intensive.
Quantum Mechanics/Molecular Mechanics (QM/MM)Simulating a specific reaction or interaction in a complex environment (e.g., solvent).Combines high accuracy for a key region (QM) with the efficiency of MM for the surroundings.Complex to set up; interface between QM and MM regions can be problematic.

Q & A

Basic: What are the standard synthetic routes for preparing N-tetrahydrofurfuryl-1-adamantanecarboxamide, and how can reaction conditions be optimized for yield?

Methodological Answer:
The synthesis of N-substituted adamantanecarboxamides typically involves alkylation or coupling reactions. A general approach, as demonstrated for N-cyclohexyl-1-adamantanecarboxamide, involves reacting 1-adamantanecarboxamide with an alkyl halide (e.g., bromocyclohexane) under copper-catalyzed conditions . For the tetrahydrofurfuryl derivative, substituting bromocyclohexane with a tetrahydrofurfuryl halide (e.g., tetrahydrofurfuryl bromide) is a plausible route. Key parameters for optimization include:

  • Catalyst selection: Copper catalysts (e.g., CuI) enhance coupling efficiency.
  • Solvent system: Polar aprotic solvents (e.g., DMF or DMSO) improve solubility.
  • Temperature: Reactions are often conducted at 80–100°C to balance kinetics and side reactions.
  • Purification: Column chromatography (e.g., gradient elution with ethyl acetate/hexanes) ensures high purity .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of N-substituted adamantanecarboxamides?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies proton environments (e.g., adamantane CH₂ groups at δ 1.6–2.0 ppm and tetrahydrofurfuryl protons at δ 3.6–4.0 ppm) .
    • ¹³C NMR confirms carbonyl (C=O) resonance near δ 175 ppm and adamantane carbons (δ 25–45 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the molecular formula .
  • Infrared (IR) Spectroscopy: Amide C=O stretches (~1650 cm⁻¹) and N–H bends (~3300 cm⁻¹) confirm functional groups .

Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, solubility) of adamantanecarboxamide derivatives?

Methodological Answer:
Contradictions often arise from impurities, polymorphic forms, or measurement conditions. To address this:

Reproduce synthesis: Ensure purity via chromatography and recrystallization .

Cross-validate data: Compare with peer-reviewed studies (e.g., PubChem or ACS publications) .

Control experimental conditions: Standardize solvent systems (e.g., DMSO for solubility tests) and heating rates (for DSC melting points) .

Computational modeling: Use tools like COSMO-RS to predict solubility parameters and validate experimentally .

Advanced: What strategies are recommended for analyzing the thermal stability and decomposition pathways of N-tetrahydrofurfuryl-1-adamantanecarboxamide under varying conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Quantify mass loss at elevated temperatures (e.g., 25–400°C) to identify decomposition thresholds .
  • Differential Scanning Calorimetry (DSC): Detect phase transitions (e.g., melting points) and exothermic/endothermic events (degradation) .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Analyze volatile decomposition byproducts (e.g., CO₂, amines) under inert vs. oxidative atmospheres .
  • Kinetic studies: Apply the Flynn-Wall-Ozawa method to calculate activation energy and model degradation mechanisms .

Basic: What are the key considerations for designing bioactivity assays involving adamantanecarboxamide derivatives?

Methodological Answer:

  • Target selection: Adamantane derivatives often interact with viral proteins (e.g., influenza M2) or neurological receptors (e.g., NMDA) .
  • Solubility optimization: Use co-solvents (e.g., DMSO/PBS mixtures) to enhance aqueous solubility without denaturing proteins .
  • Control experiments: Include unmodified 1-adamantanecarboxamide to isolate the tetrahydrofurfuryl group’s contribution .

Advanced: How can computational methods aid in predicting the reactivity and regioselectivity of N-substituted adamantanecarboxamides?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular docking: Simulate ligand-receptor interactions (e.g., with neuraminidase) to prioritize derivatives for synthesis .
  • Machine learning (ML): Train models on existing data (e.g., Hammett constants) to forecast reaction outcomes under varying conditions .

Advanced: What experimental approaches can elucidate the stereoelectronic effects of the tetrahydrofurfuryl group on adamantanecarboxamide bioactivity?

Methodological Answer:

  • X-ray crystallography: Resolve 3D structures to analyze conformational preferences (e.g., chair vs. boat forms of tetrahydrofuran) .
  • NMR relaxation studies: Measure NOE effects to determine spatial proximity between the adamantane core and tetrahydrofurfuryl substituents .
  • SAR studies: Synthesize analogs with varying substituents (e.g., methyl vs. ethyl groups) and correlate with bioactivity data .

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Feasible Synthetic Routes

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1-Adamantanecarboxamide, N-tetrahydrofurfuryl-
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1-Adamantanecarboxamide, N-tetrahydrofurfuryl-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.